molecular formula C17H13N3O3 B15543599 Leucettine L41

Leucettine L41

Número de catálogo: B15543599
Peso molecular: 307.30 g/mol
Clave InChI: PGPHHJBZEGSUNE-JYRVWZFOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Leucettine L41 is a member of the class of benzodioxoles that is 1,3-benzodioxole substituted by a (2-anilino-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene)methyl group at position 5. It is an inhibitor of DYRK1A, DYRK2, CLK1, and CLK3 (IC50s = 0.04, 0.035, 0.015, and 4.5 muM, respectively). It has a role as an autophagy inducer, an EC 2.7.12.1 (dual-specificity kinase) inhibitor, a nootropic agent, a neuroprotective agent and an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor. It is a member of benzodioxoles, a substituted aniline and an imidazolone.
structure in first source

Propiedades

IUPAC Name

(4Z)-2-anilino-4-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c21-16-13(8-11-6-7-14-15(9-11)23-10-22-14)19-17(20-16)18-12-4-2-1-3-5-12/h1-9H,10H2,(H2,18,19,20,21)/b13-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPHHJBZEGSUNE-JYRVWZFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=N3)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)NC(=N3)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Leucettine L41: A Deep Dive into its Mechanism of Action in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive analysis of the mechanism of action of Leucettine L41, a potent inhibitor of dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), with a preferential affinity for DYRK1A. This document, intended for researchers, scientists, and drug development professionals, details the molecular interactions, signaling pathways, and preclinical evidence supporting this compound as a potential therapeutic agent for Alzheimer's disease (AD).

Executive Summary

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs). This compound, a synthetic analog of the marine sponge-derived compound leucettamine B, has emerged as a promising drug candidate.[1][2] Its primary mechanism of action revolves around the inhibition of DYRK1A, a kinase implicated in both Aβ and tau pathologies.[3][4] Preclinical studies have demonstrated that this compound can mitigate cognitive deficits, reduce tau hyperphosphorylation, protect against Aβ-induced neurotoxicity, and restore synaptic integrity in various AD models.[1][4][5]

Molecular Target: DYRK1A Kinase

The primary molecular target of this compound is the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][3] In the context of Alzheimer's disease, DYRK1A activity is abnormally elevated.[6] This kinase plays a crucial role in phosphorylating the tau protein at several sites, a critical step in the formation of NFTs.[7][8] Furthermore, DYRK1A can phosphorylate the amyloid precursor protein (APP), influencing its processing and potentially increasing the production of neurotoxic Aβ peptides.[7] In some instances, DYRK1A undergoes proteolytic cleavage by calpains, resulting in a more active, low molecular weight form that exacerbates its pathological effects.[5][6] this compound has been shown to inhibit this proteolytic processing of DYRK1A.[5]

Mechanism of Action in Alzheimer's Disease

This compound exerts its neuroprotective effects through a multi-faceted mechanism of action, primarily centered on the inhibition of DYRK1A.

Reduction of Tau Pathology

By directly inhibiting DYRK1A, this compound significantly reduces the hyperphosphorylation of tau protein.[3][4][5] This has been observed at multiple phosphorylation sites relevant to AD pathology.[7] The reduction in tau phosphorylation prevents the formation of NFTs, a key pathological hallmark of AD.[9][10] Furthermore, this compound's influence extends to downstream kinases involved in tau phosphorylation. For instance, it has been shown to prevent the Aβ-induced increase in glycogen (B147801) synthase kinase-3β (GSK-3β) activation, another major tau kinase.[3][4]

Modulation of Amyloid-Beta Pathology and Neurotoxicity

This compound has demonstrated a protective role against Aβ-induced neurotoxicity.[1][3][4] In preclinical models using oligomeric Aβ25-35 peptide, L41 prevented memory impairments and neurotoxicity.[3][4] The protective mechanism involves the mitigation of oxidative stress, as evidenced by reduced lipid peroxidation and reactive oxygen species (ROS) accumulation.[3][4][11] this compound also abolishes the expression of pro-apoptotic markers induced by Aβ.[3][4] While some reports suggest DYRK1A inhibition can reduce Aβ production, other studies indicate that this compound's primary effect is on reducing tau phosphorylation without altering Aβ42 levels.[5]

Neuroprotection and Restoration of Synaptic Function

A critical aspect of this compound's therapeutic potential lies in its ability to restore synaptic integrity and improve cognitive function.[1][3][4] In Aβ-treated mice, L41 restored the levels of synaptic markers.[3][4] Furthermore, in APP/PS1 mouse models of AD, this compound improved synaptic plasticity and memory.[1][2] The neuroprotective effects of L41 are also linked to the activation of pro-survival signaling pathways. It has been shown to prevent the Aβ-induced decrease in AKT activation, a key regulator of cell survival.[3][4]

Induction of Autophagy

Interestingly, this compound has been reported to induce autophagy, the cellular process for clearing damaged organelles and aggregated proteins.[12][13] This process is mTOR-dependent and may contribute to the clearance of pathological protein aggregates in AD.[12][13] This autophagy-inducing property is thought to be related to the inhibition of CLK kinases and a modest inhibition of PIKfyve.[12][13]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effects of this compound on Cognitive Function in Aβ25-35-Treated Mice

Behavioral TestTreatment GroupDoseOutcomeReference
Y-MazeAβ25-35 + L414 µgPrevention of memory deficits[3],[4]
Passive AvoidanceAβ25-35 + L414 µgPrevention of memory deficits[3],[4]
Water-MazeAβ25-35 + L414 µgPrevention of memory deficits[3],[4]

Table 2: Effects of this compound on Molecular Markers in Aβ25-35-Treated Mice

MarkerTreatment GroupOutcomeReference
Lipid PeroxidationAβ25-35 + L41Reduction in levels[3],[4]
Reactive Oxygen Species (ROS)Aβ25-35 + L41Reduction in accumulation[3],[4]
AKT ActivationAβ25-35 + L41Prevention of decrease[3],[4]
GSK-3β ActivationAβ25-35 + L41Prevention of increase[3],[4]
Tau PhosphorylationAβ25-35 + L41Decrease[3],[4]
Synaptic MarkersAβ25-35 + L41Restoration of levels[3],[4]
Pro-apoptotic MarkersAβ25-35 + L41Abolished expression[3],[4]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies.

Animal Models
  • Aβ25-35-Treated Mice: Swiss male mice were co-injected intracerebroventricularly with oligomeric Aβ25-35 peptide and this compound (at doses of 0.4, 1.2, and 4 µg). Behavioral tests and biochemical analyses were conducted 7 days post-injection.[3][4]

  • APP/PS1 Mice: This transgenic mouse model, which develops age-dependent amyloid plaques and cognitive deficits, was used to assess the long-term effects of this compound on synaptic plasticity and memory.[1][2]

Behavioral Assays
  • Y-Maze Test: This test assesses spatial short-term memory based on the natural tendency of mice to explore novel arms of a maze.

  • Passive Avoidance Test: This assay evaluates non-spatial long-term memory based on the association of a specific environment with an aversive stimulus.

  • Morris Water Maze Test: This test is used to assess spatial learning and memory by training mice to find a hidden platform in a pool of water.

Biochemical Analyses
  • Western Blotting: This technique was used to quantify the levels of specific proteins, including synaptic markers, components of signaling pathways (AKT, GSK-3β), and phosphorylated tau, in hippocampal extracts.[3]

  • ELISA (Enzyme-Linked Immunosorbent Assay): ELISA was employed to measure the levels of oxidative stress markers and other proteins in the hippocampus.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Leucettine_L41_Mechanism_of_Action cluster_upstream Upstream Events cluster_kinase Kinase Activity cluster_downstream Downstream Pathological Events Abeta Amyloid-Beta Oligomers DYRK1A DYRK1A Abeta->DYRK1A Activates GSK3b GSK-3β Abeta->GSK3b Activates Oxidative_Stress Oxidative Stress Abeta->Oxidative_Stress Apoptosis Apoptosis Abeta->Apoptosis Synaptic_Dysfunction Synaptic Dysfunction Abeta->Synaptic_Dysfunction Tau Tau Hyperphosphorylation DYRK1A->Tau Phosphorylates GSK3b->Tau Phosphorylates Cognitive_Deficits Cognitive Deficits Tau->Cognitive_Deficits Oxidative_Stress->Cognitive_Deficits Apoptosis->Cognitive_Deficits Synaptic_Dysfunction->Cognitive_Deficits L41 This compound L41->DYRK1A Inhibits L41->GSK3b Inhibits

Caption: this compound's core mechanism of action in Alzheimer's disease.

Experimental_Workflow cluster_model Animal Model cluster_treatment Treatment cluster_assessment Assessment cluster_outcome Outcome Measures Model Aβ25-35-Treated Mice or APP/PS1 Mice Treatment Intracerebroventricular Injection of this compound Model->Treatment Behavior Behavioral Assays (Y-Maze, Passive Avoidance, Water Maze) Treatment->Behavior Biochemistry Biochemical Analysis (Western Blot, ELISA) Treatment->Biochemistry Cognition Cognitive Function Behavior->Cognition Markers Molecular Markers (p-Tau, Synaptic Proteins, etc.) Biochemistry->Markers

Caption: General experimental workflow for preclinical studies of this compound.

Autophagy_Pathway L41 This compound CLKs CLKs L41->CLKs Inhibits PIKfyve PIKfyve L41->PIKfyve Modestly Inhibits mTOR_PI3K mTOR/PI3K Pathway CLKs->mTOR_PI3K Influences PIKfyve->mTOR_PI3K Influences ULK1 ULK1 Kinase mTOR_PI3K->ULK1 Regulates Autophagy Autophagy Induction ULK1->Autophagy Protein_Clearance Clearance of Pathological Protein Aggregates Autophagy->Protein_Clearance

Caption: this compound's role in the induction of autophagy.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for Alzheimer's disease with a well-defined mechanism of action centered on the inhibition of DYRK1A. Its ability to concurrently address both tau and amyloid-related pathologies, as well as its neuroprotective and pro-synaptic effects, make it a compelling molecule for further development. The progression of Leucettine analogs, such as Leucettinib-21, into clinical trials underscores the therapeutic potential of targeting the DYRK1A kinase in neurodegenerative diseases.[5][6] Future research should continue to explore the long-term efficacy and safety of this compound and its derivatives in more complex preclinical models and ultimately in human clinical trials for Alzheimer's disease.[14][15]

References

Leucettine L41: A Technical Guide to its Binding Affinity and Kinetics with DYRK1A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target in the context of neurodegenerative diseases, particularly Alzheimer's disease and Down syndrome. Its role in the hyperphosphorylation of Tau protein and the processing of amyloid precursor protein (APP) positions it as a critical node in disease pathogenesis. Leucettine L41, a synthetic derivative of the marine sponge alkaloid Leucettamine B, has been identified as a potent, ATP-competitive inhibitor of DYRK1A. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound with DYRK1A, detailed experimental protocols for its characterization, and a visual representation of the key signaling pathways involved.

Data Presentation: Binding Affinity and Selectivity

The inhibitory activity of this compound against DYRK1A and a panel of other kinases has been characterized through various biochemical assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.

CompoundTarget KinaseIC50 (nM)Kd (nM)Assay TypeReference
This compound DYRK1A 10 - 60 7.8 Various Kinase Assays ****
DYRK1B44-Kinase Assay
DYRK273-Kinase Assay
CLK171-Kinase Assay
CLK464-Kinase Assay
GSK-3α/β210 - 410-Kinase Assay
HarmineDYRK1A34 - 85-Kinase Assay
EGCGDYRK1A330-Kinase Assay

Table 1: Inhibitory Potency of this compound and Other Inhibitors against DYRK1A. This table highlights the potent inhibition of DYRK1A by this compound, with IC50 values in the nanomolar range.

Kinase FamilyKinases Inhibited by this compound
DYRKDYRK1A, DYRK1B, DYRK2
CLKCLK1, CLK4
GSKGSK-3α/β

Table 2: Kinase Selectivity Profile of this compound. this compound exhibits activity against other members of the DYRK and CLK families, as well as GSK-3, though with lower potency for the latter.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the interaction of this compound with DYRK1A.

In Vitro Radiometric Kinase Assay

This assay directly measures the enzymatic activity of DYRK1A by quantifying the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP into a specific substrate.

Materials:

  • Recombinant DYRK1A enzyme

  • DYRKtide peptide substrate (e.g., RRRFRPASPLRGPPK)

  • This compound (serial dilutions)

  • [γ-³²P]ATP

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • P81 phosphocellulose paper

  • 5% Orthophosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the kinase reaction buffer. A DMSO control should be included.

  • In a reaction tube, combine the recombinant DYRK1A enzyme with the diluted this compound or vehicle control.

  • Pre-incubate the enzyme-inhibitor mixture for 10 minutes at room temperature to allow for binding.

  • Initiate the kinase reaction by adding the DYRKtide substrate and [γ-³²P]ATP.

  • Incubate the reaction mixture for 20-30 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 5% orthophosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Experimental_Workflow_Radiometric_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_L41 Prepare this compound Serial Dilutions pre_inc Pre-incubate DYRK1A with this compound prep_L41->pre_inc prep_enzyme Prepare Recombinant DYRK1A Enzyme prep_enzyme->pre_inc prep_substrate Prepare DYRKtide Substrate & [γ-³²P]ATP init_reaction Initiate Kinase Reaction prep_substrate->init_reaction pre_inc->init_reaction incubation Incubate at 30°C init_reaction->incubation spotting Spot Reaction Mix onto P81 Paper incubation->spotting washing Wash P81 Paper spotting->washing counting Scintillation Counting washing->counting analysis Calculate % Inhibition and IC50 counting->analysis

Caption: Workflow for a DYRK1A TR-FRET kinase assay.

Cellular Assay for Tau Phosphorylation

This Western blot-based assay assesses the ability of this compound to inhibit DYRK1A-mediated phosphorylation of Tau in a cellular context.

Materials:

  • Cell line (e.g., HEK293T or a neuronal cell line)

  • Plasmids for overexpression of DYRK1A and Tau (optional, if endogenous levels are low)

  • This compound

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-Tau (specific for a DYRK1A site, e.g., Thr212), anti-total-Tau, anti-DYRK1A, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture cells and, if necessary, transfect with DYRK1A and Tau expression vectors.

  • Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 4-24 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with the primary antibody against phospho-Tau.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe for total Tau, total DYRK1A, and the loading control to ensure equal loading and that the inhibitor does not alter protein expression.

  • Quantify the band intensities to determine the ratio of phosphorylated Tau to total Tau.

  • Assess the dose-dependent effect of this compound on Tau phosphorylation.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of DYRK1A, thereby modulating downstream signaling pathways implicated in neurodegeneration.

DYRK1A-Mediated Tau Hyperphosphorylation

DYRK1A directly phosphorylates Tau at several residues, and also "primes" it for subsequent phosphorylation by other kinases like GSK-3β, leading to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. L[1][2]eucettine L41, by inhibiting DYRK1A, can reduce this pathological hyperphosphorylation.

[1]dot

Tau_Phosphorylation_Pathway cluster_inhibition Inhibition by this compound cluster_pathway Tau Hyperphosphorylation Cascade L41 This compound DYRK1A DYRK1A L41->DYRK1A Inhibits GSK3B GSK-3β DYRK1A->GSK3B Primes for Tau Tau DYRK1A->Tau Phosphorylates & Primes GSK3B->Tau Phosphorylates pTau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles pTau->NFTs

Caption: Inhibition of DYRK1A-mediated Tau hyperphosphorylation by this compound.

DYRK1A and Amyloid Precursor Protein (APP) Processing

DYRK1A can phosphorylate APP, which may influence its amyloidogenic processing, leading to the production of amyloid-beta (Aβ) peptides that form senile plaques. B[2]y inhibiting DYRK1A, this compound may also modulate this pathway, although its primary described effect is on Tau pathology.

dot

APP_Processing_Pathway cluster_inhibition Modulation by this compound cluster_pathway Amyloidogenic APP Processing L41 This compound DYRK1A DYRK1A L41->DYRK1A Inhibits APP APP DYRK1A->APP Phosphorylates sAPPb sAPPβ APP->sAPPb C99 C99 fragment APP->C99 Ab Aβ Peptides Plaques Amyloid Plaques Ab->Plaques BACE1 β-secretase (BACE1) BACE1->APP Cleaves gamma_secretase γ-secretase gamma_secretase->C99 Cleaves C99->Ab

Caption: Potential influence of this compound on the amyloidogenic processing of APP.

Conclusion

This compound is a potent inhibitor of DYRK1A with a well-characterized binding affinity and a degree of selectivity against other kinases. The experimental protocols provided herein offer a framework for the consistent and reliable in vitro and cellular characterization of this compound and other potential DYRK1A inhibitors. The visualization of the key signaling pathways underscores the therapeutic potential of targeting DYRK1A in neurodegenerative diseases. Further investigation into the detailed kinetics of this compound's interaction with DYRK1A will provide a more complete understanding of its mechanism of action and facilitate the development of next-generation therapeutics.

References

Leucettine L41: A Technical Guide to Downstream Signaling Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the downstream signaling pathways modulated by Leucettine L41. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to investigate its mechanism of action and therapeutic potential. This guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs)[1]. It is a synthetic analog of Leucettamine B, a marine sponge alkaloid[1]. This compound has garnered significant interest for its therapeutic potential in neurodegenerative disorders like Alzheimer's disease and in metabolic diseases such as diabetes[2]. Its primary mechanism of action revolves around the inhibition of key kinases involved in cellular processes such as protein phosphorylation, cell cycle regulation, and apoptosis.

Kinase Inhibition Profile

This compound exhibits a distinct inhibitory profile against several kinases. The half-maximal inhibitory concentrations (IC50) for its primary targets are summarized in the table below.

Kinase TargetIC50 (nM)
DYRK1A10-60[1]
DYRK1B44[1]
DYRK273[1]
DYRK3320[1]
DYRK4520[1]
CLK171[1]
CLK464[1]
GSK-3α/β210-410[1]

Downstream Signaling Pathways

This compound modulates several critical downstream signaling pathways, primarily through its inhibition of DYRK1A and, to a lesser extent, GSK-3β. These pathways are implicated in a range of cellular functions, from cell survival and proliferation to pathological processes in disease.

AKT/GSK-3β Signaling and Tau Phosphorylation

In the context of Alzheimer's disease, this compound has been shown to prevent the Aβ25-35-induced decrease in AKT activation and the subsequent increase in glycogen (B147801) synthase kinase-3β (GSK-3β) activation. This ultimately leads to a decrease in the hyperphosphorylation of the Tau protein, a hallmark of Alzheimer's pathology[1].

L41 This compound DYRK1A DYRK1A L41->DYRK1A AKT AKT DYRK1A->AKT GSK3B GSK-3β AKT->GSK3B Tau Tau GSK3B->Tau pTau Hyperphosphorylated Tau Tau->pTau Neurotoxicity Neurotoxicity pTau->Neurotoxicity

This compound's impact on the AKT/GSK-3β and Tau phosphorylation pathway.
Regulation of Apoptosis

This compound has demonstrated anti-apoptotic effects. In mouse models of amyloid toxicity, it has been observed to increase the levels of the anti-apoptotic protein Bcl-2 and decrease the levels of the pro-apoptotic protein Bax in the hippocampus.

L41 This compound Bcl2 Bcl-2 (Anti-apoptotic) L41->Bcl2 Bax Bax (Pro-apoptotic) L41->Bax Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Modulation of apoptotic pathways by this compound.
mTOR-Dependent Autophagy

This compound has been identified as an inducer of autophagy through the mTOR-dependent pathway. This process is crucial for the clearance of aggregated proteins and damaged organelles, which is particularly relevant in neurodegenerative diseases.

L41 This compound mTOR mTOR L41->mTOR Autophagy Autophagy mTOR->Autophagy

Induction of mTOR-dependent autophagy by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to analyze the downstream effects of this compound.

In Vitro DYRK1A Kinase Assay (Representative Protocol)

This protocol is adapted for determining the in vitro inhibitory activity of this compound against DYRK1A. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method.

Objective: To determine the IC50 value of this compound for DYRK1A.

Materials:

  • Recombinant human DYRK1A enzyme

  • DYRK1A substrate (e.g., a specific peptide)

  • TR-FRET detection reagents (e.g., LanthaScreen™ Eu-labeled antibody and a fluorescently labeled tracer)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • This compound

  • 384-well microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare this compound dilutions: Create a serial dilution of this compound in the kinase reaction buffer. Include a DMSO-only control.

  • Kinase Reaction:

    • Add 2.5 µL of the this compound dilution to the wells of a 384-well plate.

    • Add 2.5 µL of the DYRK1A enzyme and substrate mix in kinase reaction buffer.

    • Initiate the reaction by adding 5 µL of ATP solution (at a concentration near the Km for DYRK1A).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the kinase reaction by adding 10 µL of the TR-FRET detection solution containing the Eu-labeled antibody and the fluorescent tracer.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (e.g., 665 nm and 615 nm).

    • Calculate the TR-FRET ratio and plot the results against the this compound concentration to determine the IC50 value.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis L41_prep Prepare this compound Dilutions Add_L41 Add L41 to Plate L41_prep->Add_L41 Enzyme_prep Prepare Enzyme/Substrate Mix Add_Enzyme Add Enzyme/Substrate Enzyme_prep->Add_Enzyme ATP_prep Prepare ATP Solution Add_ATP Initiate with ATP ATP_prep->Add_ATP Add_L41->Add_Enzyme Add_Enzyme->Add_ATP Incubate_Kinase Incubate 60 min Add_ATP->Incubate_Kinase Add_Detection Add TR-FRET Reagents Incubate_Kinase->Add_Detection Incubate_Detection Incubate 60 min Add_Detection->Incubate_Detection Read_Plate Read Plate Incubate_Detection->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50 cluster_prep Preparation cluster_purification Affinity Purification cluster_analysis Analysis Lysate_prep Prepare Brain Lysate Incubate Incubate Lysate with Beads Lysate_prep->Incubate Bead_prep Prepare L41-conjugated and Control Beads Bead_prep->Incubate Wash Wash Beads Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MS Mass Spectrometry SDS_PAGE->MS Identify Identify Specific Binders MS->Identify

References

A Technical Deep Dive: Unraveling the Structural and Functional Divergence of Leucettine L41 and Leucettamine B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Roscoff, France – In the intricate world of kinase inhibitor development, the journey from a natural product to a refined, potent therapeutic candidate is a testament to the power of medicinal chemistry. This whitepaper provides an in-depth technical guide on the structural and functional differences between the marine sponge alkaloid Leucettamine B and its optimized synthetic analogue, Leucettine L41. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, neurodegenerative diseases, and kinase signaling.

Leucettamine B, isolated from the marine sponge Leucetta microraphis, emerged as a modest inhibitor of various protein kinases.[1] This initial discovery paved the way for the synthesis of a family of analogues known as Leucettines, with this compound being a prominent member, designed for enhanced potency and selectivity, particularly against Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs).[2][3] This guide will dissect the key structural modifications that confer this enhanced activity and delve into the experimental methodologies and signaling pathways that define their distinct pharmacological profiles.

Core Structural Differences: From a Natural Scaffold to a Potent Inhibitor

The fundamental distinction between Leucettamine B and this compound lies in the substitution at the 2-amino position and the N3 position of the core 2-aminoimidazol-4-one scaffold. Leucettamine B possesses a primary amino group at the C2 position and a methyl group at the N3 position. In contrast, this compound incorporates a phenyl group at the 2-amino position, creating a secondary amine, and is unsubstituted at the N3 position.

These seemingly subtle changes have profound implications for the molecule's interaction with the ATP-binding pocket of target kinases. The introduction of the phenyl ring in this compound allows for additional hydrophobic and potential π-stacking interactions within the kinase active site, contributing to its increased affinity and inhibitory potency.

FeatureLeucettamine BThis compound
Molecular Formula C₁₂H₁₁N₃O₃C₁₇H₁₃N₃O₃
Core Scaffold 2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-3-methylimidazol-4-one(5Z)-2-anilino-5-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-4-one
Substitution at C2 Primary amine (-NH₂)Secondary amine (-NH-Phenyl)
Substitution at N3 Methyl group (-CH₃)Hydrogen (-H)

Comparative Biological Activity: A Leap in Potency

The structural evolution from Leucettamine B to this compound resulted in a significant enhancement of kinase inhibitory activity. While Leucettamine B is characterized as a weak inhibitor of a broad range of kinases, this compound exhibits potent, nanomolar inhibition of specific kinase families, most notably DYRKs and CLKs.[1][4]

Target KinaseLeucettamine B IC₅₀ (µM)This compound IC₅₀ (nM)
DYRK1A Weak inhibition10-60[4]
DYRK1B Weak inhibition44[4]
DYRK2 Weak inhibition73[4]
CLK1 Weak inhibition71[4]
CLK4 Weak inhibition64[4]
GSK-3α/β Weak inhibition210-410[4]

Note: Specific IC₅₀ values for Leucettamine B against these kinases are not extensively reported due to its characterization as a weak inhibitor.

Experimental Protocols

Synthesis of Leucettamine B and Analogues

The synthesis of Leucettamine B and its analogues can be achieved through various organic chemistry methodologies. A common approach involves a one-pot, three-component reaction.[5] Another established method is the Knoevenagel condensation.[6]

General Protocol for Knoevenagel Condensation:

  • A mixture of an appropriate aldehyde (e.g., piperonal), a compound with an active methylene (B1212753) group (e.g., a substituted 2-thioxoimidazolidin-4-one), and a base (e.g., piperidine (B6355638) or pyridine) in a suitable solvent (e.g., ethanol (B145695) or acetic acid) is prepared.

  • The reaction mixture is heated under reflux or subjected to microwave irradiation for a specified period.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is purified by recrystallization or column chromatography.

Synthesis of this compound

The synthesis of this compound involves the reaction of 2-amino-5-(1,3-benzodioxol-5-ylmethylidene)imidazol-4-one with aniline. A general synthetic scheme is outlined in various publications.[7]

Illustrative Synthetic Workflow:

G A Piperonal C Condensation A->C B Creatinine B->C D 2-Amino-5-(1,3-benzodioxol-5-ylmethylidene)imidazol-4-one C->D F Reaction D->F E Aniline E->F G This compound F->G G L41 This compound DYRK1A DYRK1A L41->DYRK1A inhibition AKT AKT DYRK1A->AKT indirect modulation Tau Tau DYRK1A->Tau priming phosphorylation GSK3B GSK-3β AKT->GSK3B inhibition GSK3B->Tau phosphorylation pTau Hyperphosphorylated Tau (Neurotoxicity) Tau->pTau G L41 This compound CLKs CLKs L41->CLKs inhibition SR_Proteins SR Proteins CLKs->SR_Proteins phosphorylation Spliceosome Spliceosome Assembly & Function SR_Proteins->Spliceosome Splicing Alternative pre-mRNA Splicing Spliceosome->Splicing

References

Leucettine L41: A Multi-Kinase Inhibitor with Neuroprotective Effects Against Neuronal Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neuronal apoptosis is a critical pathological mechanism in a host of neurodegenerative diseases, including Alzheimer's Disease (AD). The intricate signaling cascades that govern this process present numerous targets for therapeutic intervention. Leucettine L41, an optimized derivative of the marine sponge alkaloid Leucettamine B, has emerged as a potent, multi-target kinase inhibitor with significant neuroprotective properties. Primarily targeting Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen synthase kinase-3β (GSK-3β), L41 interferes with key pathological processes implicated in neuronal death. This technical guide provides a comprehensive overview of the mechanisms by which this compound confers protection against neuronal apoptosis, supported by experimental data, detailed protocols, and visualizations of the core signaling pathways.

Introduction

Programmed cell death, or apoptosis, is a fundamental process that, when dysregulated in the central nervous system, leads to progressive neuronal loss and cognitive decline. In the context of Alzheimer's Disease, the accumulation of amyloid-β (Aβ) peptides is a primary trigger for apoptotic pathways.[1] This neurotoxicity is mediated by complex signaling networks involving several key serine/threonine kinases.

Among these, DYRK1A has been identified as a crucial link between Aβ and Tau pathology, two hallmarks of AD.[2][3] Concurrently, GSK-3β is a central player in apoptosis and is responsible for the hyperphosphorylation of Tau protein.[4] this compound is a synthetic kinase inhibitor that demonstrates high affinity for DYRKs and CLKs (cdc-like kinases) and also effectively inhibits GSK-3β signaling.[4] In preclinical models, L41 has shown remarkable efficacy in preventing Aβ-induced neurotoxicity and memory deficits, positioning it as a promising therapeutic candidate for neurodegenerative disorders. This document will explore the molecular basis for these neuroprotective effects, focusing on the inhibition of apoptotic signaling.

Mechanism of Action of this compound in Neuronal Apoptosis

This compound exerts its anti-apoptotic effects through a multi-pronged mechanism, primarily by attenuating oxidative stress, modulating the pro-survival AKT/GSK-3β pathway, and directly inhibiting the expression of pro-apoptotic proteins.

Attenuation of Oxidative Stress

A well-established consequence of Aβ peptide toxicity is the induction of severe oxidative stress. In experimental models using the Aβ25-35 peptide fragment, a significant increase in lipid peroxidation and the accumulation of reactive oxygen species (ROS) is observed in the hippocampus. Treatment with this compound effectively prevents this Aβ-induced oxidative stress, demonstrating potent antioxidant properties.

AB Aβ Oligomers ROS ↑ Oxidative Stress (ROS, Lipid Peroxidation) AB->ROS Damage Neuronal Damage & Apoptosis ROS->Damage L41 This compound L41->ROS

Figure 1: L41 Attenuation of Oxidative Stress.
Modulation of the AKT/GSK-3β Survival Pathway

The PI3K/AKT signaling pathway is a critical regulator of cell survival. Aβ peptides have been shown to disrupt this pathway by decreasing the activation (phosphorylation) of AKT. This reduction in AKT activity leads to the subsequent overactivation of GSK-3β, a kinase that promotes apoptosis and Tau hyperphosphorylation. This compound administration effectively counters this effect by preventing the Aβ-induced decrease in AKT activation and the corresponding increase in GSK-3β activity. This action restores a key pro-survival signal and mitigates downstream pathological events.

AB Aβ Oligomers AKT ↓ AKT Activation AB->AKT GSK3b ↑ GSK-3β Activation AKT->GSK3b Survival Neuronal Apoptosis GSK3b->Survival Tau Tau Hyperphosphorylation GSK3b->Tau L41 This compound L41->AKT L41->GSK3b Direct & Indirect Inhibition AB Aβ Oligomers Bax ↑ Bax Expression AB->Bax Bcl2 ↓ Bcl-2 Expression AB->Bcl2 Casp9 ↑ Pro-Caspase 9 AB->Casp9 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito Apoptosis Neuronal Apoptosis Casp9->Apoptosis Mito->Casp9 Cytochrome c release L41 This compound L41->Bax L41->Bcl2 L41->Casp9 start In Vivo Model: Swiss Male Mice injection i.c.v. Co-injection: Aβ25-35 + L41 (or Vehicle) start->injection wait 7-Day Incubation injection->wait behavior Behavioral Testing (e.g., Y-Maze) wait->behavior dissect Sacrifice & Hippocampus Dissection behavior->dissect analysis Biochemical Analysis dissect->analysis wb Western Blot / ELISA (Apoptotic Markers, Kinases) analysis->wb ox Oxidative Stress Assays (ROS, Lipid Peroxidation) analysis->ox

References

Investigating the role of Leucettine L41 in pancreatic beta-cell proliferation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The global rise in diabetes mellitus, a condition characterized by diminished beta-cell mass and function, has intensified the search for therapeutic strategies that can regenerate or stimulate the proliferation of insulin-producing pancreatic beta-cells.[1][2] Among the emerging class of small molecules, Leucettine L41, a derivative of the marine sponge alkaloid leucettamine B, has garnered significant attention for its potential to induce beta-cell proliferation.[1][3] This technical guide provides a comprehensive overview of the role of this compound in pancreatic beta-cell proliferation, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its investigation.

Mechanism of Action: Inhibition of DYRK1A Signaling

This compound's pro-proliferative effects on pancreatic beta-cells are primarily attributed to its potent inhibition of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][4][5] DYRK1A is a key negative regulator of beta-cell growth; its upregulation hinders beta-cell proliferation, while its inhibition promotes it.[4][5]

The mechanism of action involves the following key steps:

  • DYRK1A Inhibition: this compound acts as an ATP-competitive inhibitor of DYRK1A.[4]

  • NFAT Pathway Activation: By inhibiting DYRK1A, this compound prevents the re-phosphorylation of Nuclear Factor of Activated T-cells (NFAT) transcription factors. This allows NFAT to remain in the nucleus and promote the expression of genes involved in cell cycle progression.[4]

  • Cyclin D1 Upregulation: A critical downstream effect of DYRK1A inhibition is the increased expression of Cyclin D1, a protein essential for the G1/S phase transition in the cell cycle.[1][2] This upregulation is a strong indicator of a proliferative response.[1][2]

The combination of this compound with a TGF-β inhibitor, such as LY364947, has been shown to have an additive effect on stimulating insulin (B600854) production and a synergistic effect on beta-cell proliferation.[1][2][3]

G cluster_0 This compound Signaling Pathway in Beta-Cell Proliferation L41 This compound DYRK1A DYRK1A L41->DYRK1A inhibits NFAT_dp NFAT (dephosphorylated) Nucleus DYRK1A->NFAT_dp phosphorylates NFAT_p NFAT (phosphorylated) Cytoplasm NFAT_dp->NFAT_p (nuclear export) CyclinD1 Cyclin D1 NFAT_dp->CyclinD1 upregulates transcription Proliferation Beta-Cell Proliferation CyclinD1->Proliferation promotes G1/S transition G cluster_1 Experimental Workflow for Beta-Cell Proliferation Assay start Start: Islet Culture treatment Treat with this compound and EdU (Proliferation Marker) start->treatment dispersion Disperse Islets into Single Cells treatment->dispersion fix_perm Fix and Permeabilize Cells dispersion->fix_perm staining Stain for EdU (Click-iT) and Insulin (Antibody) fix_perm->staining analysis Analyze by Flow Cytometry staining->analysis end End: Quantify Proliferating Beta-Cells (%EdU+/%Insulin+) analysis->end

References

Leucettine L41: A Technical Guide to its Impact on Pre-mRNA Splicing via CLK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucettine L41, a synthetic derivative of the marine sponge alkaloid leucettamine B, has emerged as a potent inhibitor of Cdc2-like kinases (CLKs) and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs).[1][2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its role as a CLK inhibitor and its subsequent impact on the regulation of pre-mRNA splicing. Detailed experimental protocols for key assays, quantitative data on its inhibitory activity, and visualizations of the relevant signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts in this area.

Introduction

Pre-mRNA splicing is a fundamental process in eukaryotic gene expression, where non-coding introns are removed and coding exons are ligated to form mature messenger RNA (mRNA). This process is carried out by a dynamic ribonucleoprotein complex known as the spliceosome. The fidelity and regulation of splicing are critical for generating a diverse proteome from a limited number of genes through alternative splicing. Dysregulation of splicing is implicated in a growing number of human diseases, including cancer and neurodegenerative disorders.[4]

Serine/arginine-rich (SR) proteins are a key family of splicing factors that play a crucial role in splice site selection and the assembly of the spliceosome. The activity of SR proteins is tightly regulated by their phosphorylation status, which is controlled by two main families of kinases: SR protein kinases (SRPKs) and Cdc2-like kinases (CLKs).[5] CLKs, located in the nucleus, are responsible for the hyperphosphorylation of SR proteins, a step that is essential for their release from nuclear speckles and their participation in the splicing process.

This compound has been identified as a potent inhibitor of CLKs, thereby offering a valuable tool to probe the intricacies of splicing regulation and a potential therapeutic agent for diseases driven by aberrant splicing. This guide will delve into the technical details of this compound's action on pre-mRNA splicing through CLK inhibition.

Mechanism of Action: CLK Inhibition and Modulation of Pre-mRNA Splicing

This compound exerts its biological effects by directly inhibiting the kinase activity of CLKs. It competitively binds to the ATP-binding pocket of these kinases, preventing the transfer of a phosphate (B84403) group to their substrates, most notably the SR proteins.

The inhibition of CLKs by this compound leads to a hypo-phosphorylated state of SR proteins. This reduction in phosphorylation alters their subcellular localization and their ability to interact with pre-mRNA and other components of the spliceosome. Consequently, the efficiency and pattern of pre-mRNA splicing are modulated. A well-documented effect of CLK inhibition by this compound is the dose-dependent inclusion of exon 4 in the pre-mRNAs of CLK1 and CLK4 themselves, indicating a feedback regulatory mechanism.

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound against a panel of kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its inhibitory activity.

KinaseIC50 (nM)Reference
DYRK1A10 - 60
DYRK1B44
DYRK273
DYRK3320
DYRK4520
CLK171
CLK464
GSK-3α/β210 - 410

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on CLK activity and pre-mRNA splicing.

In Vitro CLK Kinase Activity Assay (ADP-Glo™ Assay)

This assay quantitatively measures the activity of CLK enzymes and the inhibitory potency of compounds like this compound by detecting the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human CLK1 or CLK4 enzyme

  • This compound stock solution (in DMSO)

  • Myelin Basic Protein (MBP) or a specific SR protein substrate

  • ATP solution

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare Kinase Reaction: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, recombinant CLK enzyme, and the substrate.

  • Serial Dilution of Inhibitor: Perform a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer to achieve the desired final concentrations. Include a DMSO-only control.

  • Assay Plate Setup: Add 1 µL of the diluted inhibitor or DMSO control to the wells of the assay plate.

  • Add Kinase Reaction Mix: Add 2 µL of the kinase reaction mix to each well.

  • Initiate Reaction: Start the kinase reaction by adding 2 µL of ATP solution to each well. The final volume should be 5 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Western Blot Analysis of Phosphorylated SR Proteins

This protocol is for detecting changes in the phosphorylation status of SR proteins in cells treated with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against phospho-SR proteins (e.g., pan-phospho-SR antibody)

  • Primary antibody against total SR proteins or a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or DMSO for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-SR proteins overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total SR protein or a loading control to normalize the results.

Cell-Based Pre-mRNA Splicing Reporter Assay

This assay utilizes a minigene reporter construct to monitor changes in splicing patterns in living cells upon treatment with this compound.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Splicing reporter plasmid (e.g., a plasmid containing a minigene with an alternative exon flanked by constitutive exons, often linked to a reporter gene like luciferase or a fluorescent protein)

  • Transfection reagent

  • This compound

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • PCR reagents and primers specific for the spliced and unspliced transcripts

  • Agarose (B213101) gel electrophoresis system or qPCR instrument

Procedure:

  • Cell Transfection: Transfect the mammalian cells with the splicing reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24-48 hours, treat the transfected cells with different concentrations of this compound or DMSO.

  • RNA Extraction: After the desired treatment period (e.g., 6-24 hours), harvest the cells and extract total RNA.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • RT-PCR Analysis:

    • Semi-quantitative RT-PCR: Perform PCR using primers that flank the alternative exon. This will generate different sized products for the included and excluded isoforms. Visualize the PCR products on an agarose gel and quantify the band intensities.

    • Quantitative RT-PCR (qPCR): Design primer sets that specifically amplify the spliced (exon-exon junction) and unspliced (exon-intron junction) transcripts. Quantify the relative abundance of each transcript.

  • Data Analysis: Calculate the ratio of the spliced isoforms to determine the effect of this compound on splicing.

Visualizations

Signaling Pathway of CLK-Mediated Splicing and its Inhibition by this compound

CLK_Splicing_Pathway cluster_nucleus Nucleus CLK CLKs (CLK1, CLK2, CLK3, CLK4) SR_phos SR Proteins (phosphorylated) CLK->SR_phos Phosphorylation ATP ATP ATP->CLK Substrate SR_unphos SR Proteins (unphosphorylated) SR_unphos->CLK Substrate Spliceosome Spliceosome Assembly SR_phos->Spliceosome Promotes mRNA Mature mRNA Spliceosome->mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome L41 This compound L41->CLK Inhibition

Caption: this compound inhibits CLK, preventing SR protein phosphorylation and altering pre-mRNA splicing.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, ATP, L41) start->prep_reagents plate_setup Plate Setup (Add L41/DMSO) prep_reagents->plate_setup add_kinase_mix Add Kinase/Substrate Mix plate_setup->add_kinase_mix initiate_reaction Initiate Reaction with ATP add_kinase_mix->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction (Add ADP-Glo™ Reagent) incubation->stop_reaction generate_signal Generate Luminescence (Add Kinase Detection Reagent) stop_reaction->generate_signal read_luminescence Read Luminescence generate_signal->read_luminescence analyze_data Data Analysis (Calculate IC50) read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of this compound using an in vitro kinase assay.

Logical Relationship of this compound's Effect on Splicing

Logical_Relationship L41 This compound CLK_inhibition CLK Inhibition L41->CLK_inhibition SR_hypo SR Protein Hypophosphorylation CLK_inhibition->SR_hypo splicing_modulation Modulation of Pre-mRNA Splicing SR_hypo->splicing_modulation cellular_outcome Altered Gene Expression & Cellular Phenotype splicing_modulation->cellular_outcome

References

The Role of Leucettine L41 in Modulating Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucettine L41, a synthetic derivative of the marine sponge alkaloid leucettamine B, has emerged as a significant modulator of synaptic plasticity, primarily through its potent and preferential inhibition of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This technical guide provides an in-depth overview of the core mechanisms of action of this compound, its impact on key signaling pathways, and its therapeutic potential in neurodegenerative disorders characterized by synaptic dysfunction, such as Alzheimer's disease. Detailed experimental protocols and quantitative data from pivotal studies are presented to facilitate further research and drug development in this area.

Introduction: this compound and its Primary Target, DYRK1A

This compound is a small molecule inhibitor belonging to the leucettine class of compounds, which are recognized as dual inhibitors of DYRK and CDC-like kinases (CLKs).[1] Its primary mechanism of action in the context of neurobiology is the preferential inhibition of DYRK1A, a serine/threonine kinase implicated in a wide range of neuronal processes, including neurodevelopment, synaptic function, and adult neurogenesis.[1][2] Overexpression and hyperactivity of DYRK1A are associated with the pathology of several neurodegenerative diseases, most notably Alzheimer's disease and Down syndrome.[3][4]

In Alzheimer's disease, DYRK1A is considered a molecular link between the two hallmark pathologies: amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated Tau protein. This compound's ability to inhibit DYRK1A makes it a promising therapeutic candidate for mitigating the synaptic deficits and cognitive decline observed in these conditions.

Quantitative Data: Kinase Inhibition Profile and In Vivo Efficacy

The following tables summarize the quantitative data regarding the inhibitory activity of this compound against various kinases and the effective doses used in preclinical animal models.

Kinase TargetIC50 (nM)Reference
DYRK1A40
DYRK235
CLK1--
GSK-3α/β-
PIM1--
CK2-

Table 1: In Vitro Kinase Inhibitory Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) values of this compound for its primary target, DYRK1A, and other related kinases.

Animal ModelDosing RegimenKey FindingsReference
Aβ25-35 peptide-injected mice0.4, 1.2, 4 µg (intracerebroventricular co-injection)Prevention of memory deficits, reduction of oxidative stress, and restoration of synaptic markers. The most effective dose was 4 µg.
APP/PS1 transgenic mice-Improvement of synaptic plasticity and memory.

Table 2: In Vivo Efficacy of this compound in Alzheimer's Disease Models. This table summarizes the administration routes, doses, and significant outcomes of this compound treatment in preclinical studies.

Signaling Pathways Modulated by this compound

This compound exerts its effects on synaptic plasticity by modulating several key intracellular signaling pathways. The primary mechanism involves the direct inhibition of DYRK1A, which in turn influences downstream cascades critical for neuronal survival, inflammation, and synaptic function.

The AKT/GSK-3β Signaling Pathway

In the context of Alzheimer's disease pathology, amyloid-beta peptides have been shown to decrease the activation of AKT (also known as Protein Kinase B) and increase the activation of Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a key kinase involved in the hyperphosphorylation of Tau protein, leading to the formation of neurofibrillary tangles. This compound has been demonstrated to counteract these effects by preventing the Aβ-induced decrease in AKT activation and the subsequent increase in GSK-3β activity. This ultimately leads to a reduction in Tau phosphorylation.

AKT_GSK3B_Pathway Abeta Amyloid-Beta (Aβ) DYRK1A DYRK1A Abeta->DYRK1A activates L41 This compound L41->DYRK1A inhibits AKT AKT (activated) DYRK1A->AKT inhibits GSK3B GSK-3β (activated) AKT->GSK3B inhibits Tau Tau GSK3B->Tau phosphorylates pTau Hyperphosphorylated Tau Tau->pTau Synaptic_Dysfunction Synaptic Dysfunction pTau->Synaptic_Dysfunction

Caption: L41's modulation of the AKT/GSK-3β pathway.

STAT3α Signaling and Neuroinflammation

Recent studies have revealed that DYRK1A can undergo proteolytic cleavage, and the resulting truncated form shows an increased affinity for STAT3α, a key regulator of inflammatory processes. In animal models of Alzheimer's disease, this compound has been found to inhibit this proteolysis of DYRK1A. This, in turn, reduces the phosphorylation of STAT3α and decreases the expression of pro-inflammatory cytokines. This anti-inflammatory action likely contributes to the overall neuroprotective effects of L41 and its ability to improve synaptic plasticity.

STAT3a_Pathway Abeta_Pathology Aβ Pathology DYRK1A_FL Full-Length DYRK1A Abeta_Pathology->DYRK1A_FL induces proteolysis L41 This compound L41->DYRK1A_FL inhibits proteolysis DYRK1A_T Truncated DYRK1A DYRK1A_FL->DYRK1A_T STAT3a STAT3α DYRK1A_T->STAT3a phosphorylates pSTAT3a Phosphorylated STAT3α STAT3a->pSTAT3a Pro_inflammatory_Cytokines Pro-inflammatory Cytokines pSTAT3a->Pro_inflammatory_Cytokines increases expression Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation

Caption: L41's impact on DYRK1A proteolysis and STAT3α signaling.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of this compound on synaptic plasticity.

In Vivo Animal Models
  • Amyloid-Beta Peptide (Aβ25-35) Injection Model: This model involves the intracerebroventricular injection of the neurotoxic fragment of the amyloid-beta peptide, Aβ25-35, into the brains of mice. This induces memory impairments and neurotoxicity, mimicking certain aspects of Alzheimer's disease pathology. This compound is typically co-injected with the Aβ peptide to assess its neuroprotective effects.

  • APP/PS1 Transgenic Mouse Model: These mice express human transgenes for amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations linked to familial Alzheimer's disease. They develop age-dependent amyloid plaques, synaptic deficits, and cognitive impairments, providing a more progressive model of the disease.

Behavioral Assays
  • Y-Maze Test: This test is used to assess spatial working memory. The maze is shaped like a "Y" with three arms. Rodents naturally tend to explore novel arms. The sequence and number of arm entries are recorded to calculate the percentage of spontaneous alternation, which is a measure of short-term memory.

  • Passive Avoidance Test: This test evaluates long-term memory based on fear conditioning. The apparatus consists of a brightly lit and a dark compartment. Mice naturally prefer the dark. During training, they receive a mild foot shock upon entering the dark compartment. Memory is assessed by measuring the latency to re-enter the dark compartment in a subsequent trial.

  • Morris Water Maze: This is a widely used test for spatial learning and memory. Mice are placed in a circular pool of opaque water and must learn the location of a hidden platform to escape. The time taken to find the platform (escape latency) and the path taken are recorded over several trials.

Behavioral_Assay_Workflow cluster_treatment Treatment Phase cluster_testing Behavioral Testing Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., APP/PS1 mice) Treatment_Group Administer this compound Animal_Model->Treatment_Group Control_Group Administer Vehicle Animal_Model->Control_Group Y_Maze Y-Maze Test (Spatial Working Memory) Treatment_Group->Y_Maze Passive_Avoidance Passive Avoidance Test (Long-Term Memory) Treatment_Group->Passive_Avoidance Water_Maze Morris Water Maze (Spatial Learning & Memory) Treatment_Group->Water_Maze Control_Group->Y_Maze Control_Group->Passive_Avoidance Control_Group->Water_Maze Data_Collection Record Behavioral Parameters (e.g., latency, alternations) Y_Maze->Data_Collection Passive_Avoidance->Data_Collection Water_Maze->Data_Collection Statistical_Analysis Statistical Comparison between Groups Data_Collection->Statistical_Analysis Conclusion Evaluate Cognitive Improvement Statistical_Analysis->Conclusion

Caption: General workflow for behavioral assessment.

Biochemical Assays
  • Western Blotting: This technique is used to detect and quantify the levels of specific proteins in tissue homogenates (e.g., from the hippocampus).

    • Protein Extraction: Dissected brain tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., PSD95, synaptophysin, p-Tau, total Tau, AKT, p-AKT, GSK-3β, p-GSK-3β).

    • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction for detection. The band intensities are quantified using densitometry software.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is employed for the quantitative measurement of specific proteins, such as cytokines or amyloid-beta levels, in tissue homogenates or cerebrospinal fluid. This assay relies on the specific binding of antibodies to the target protein in a multi-well plate format, with detection typically achieved through a colorimetric or fluorescent readout.

In Vivo Electrophysiology
  • Long-Term Potentiation (LTP) Recordings: LTP is a cellular correlate of learning and memory, characterized by a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.

    • Animal Preparation: Mice are anesthetized, and their heads are fixed in a stereotaxic frame.

    • Electrode Implantation: A stimulating electrode is placed in the Schaffer collateral pathway of the hippocampus, and a recording electrode is placed in the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Baseline Recording: Baseline synaptic responses are recorded by delivering single pulses at a low frequency.

    • LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) is delivered through the stimulating electrode to induce LTP.

    • Post-HFS Recording: fEPSPs are recorded for an extended period after HFS to measure the potentiation of the synaptic response. The magnitude and duration of LTP are then compared between this compound-treated and control animals.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for neurodegenerative diseases characterized by synaptic dysfunction. Its ability to preferentially inhibit DYRK1A and consequently modulate the AKT/GSK-3β and STAT3α signaling pathways provides a multi-faceted approach to tackling the complex pathology of conditions like Alzheimer's disease. The preclinical data strongly support its neuroprotective, anti-inflammatory, and synapto-restorative properties.

Future research should focus on further elucidating the detailed molecular interactions within the signaling cascades affected by this compound. More extensive preclinical studies in a wider range of Alzheimer's disease models are warranted to confirm its efficacy and safety profile. Ultimately, the progression of this compound or its optimized derivatives into clinical trials will be a crucial step in evaluating its therapeutic potential for human patients.

References

Methodological & Application

Leucettine L41: In Vitro Application Notes and Protocols for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucettine L41 is a potent, ATP-competitive inhibitor of the DYRK (dual-specificity tyrosine-phosphorylation-regulated kinase) and CLK (cdc2-like kinase) families of protein kinases. Derived from the marine sponge alkaloid Leucettamine B, this synthetic compound has garnered significant interest for its therapeutic potential in neurodegenerative diseases, such as Alzheimer's disease, and metabolic disorders like diabetes. This compound has been shown to modulate various cellular processes, including pre-mRNA splicing, cell cycle progression, and apoptosis.[1] This document provides detailed protocols for the in vitro use of this compound in cell culture, including methods for assessing its effects on cell viability, apoptosis, and cell cycle distribution.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of DYRKs (DYRK1A, DYRK1B, DYRK2) and CLKs (CLK1, CLK4).[2] Inhibition of these kinases can lead to a cascade of downstream effects. For instance, inhibition of DYRK1A can impact tau phosphorylation, a key pathological feature of Alzheimer's disease.[2][3] Furthermore, this compound can also inhibit Glycogen Synthase Kinase 3 (GSK-3), another crucial enzyme involved in various cellular signaling pathways, including the AKT/mTOR pathway, which can in turn induce autophagy.[1]

Data Presentation

Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (nM)
DYRK1A10 - 60
DYRK1B44
DYRK273
CLK171
CLK464
GSK-3α/β210 - 410

Note: IC50 values can vary depending on the specific assay conditions.

Effects on Specific Cell Lines
Cell LineConcentrationIncubation TimeObserved Effect
MIN60.01-100 µMNot specifiedIncreased cell viability and proliferation.
MIN65 µM24 hoursIncreased percentage of cells in the G2/M phase.
HT-22> 100 µM48 hoursNo significant cytotoxicity observed (MTS assay).

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability.

Materials:

  • This compound (dissolved in DMSO to create a stock solution)

  • Target cancer cell lines (e.g., MCF-7, HCT116, HeLa, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same final concentration of DMSO). It is recommended to use a concentration range that brackets the expected IC50 value.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with the desired concentrations of this compound and a vehicle control for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining and flow cytometry.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for the intended duration (e.g., 24 hours).

  • Cell Harvesting: Collect the cells by trypsinization and centrifugation.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet in 500 µL of cold PBS and, while gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.

  • Washing: Centrifuge the fixed cells (e.g., 850 x g for 5 minutes) and carefully aspirate the ethanol. Wash the cell pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

Leucettine_L41_Signaling_Pathway cluster_inhibition This compound cluster_kinases Target Kinases cluster_downstream Downstream Cellular Processes L41 This compound DYRKs DYRKs (DYRK1A, DYRK1B, DYRK2) L41->DYRKs CLKs CLKs (CLK1, CLK4) L41->CLKs GSK3b GSK-3β L41->GSK3b Tau Tau Phosphorylation (Inhibition) DYRKs->Tau CellCycle Cell Cycle Progression (e.g., G2/M arrest) DYRKs->CellCycle Splicing pre-mRNA Splicing Modulation CLKs->Splicing GSK3b->CellCycle Apoptosis Apoptosis (Induction) GSK3b->Apoptosis Autophagy Autophagy (Induction via mTOR inhibition) GSK3b->Autophagy

Caption: this compound inhibits DYRKs, CLKs, and GSK-3β, affecting downstream cellular processes.

Experimental Workflow for In Vitro Analysis

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis cluster_data Data Interpretation CellCulture Cell Culture (e.g., MCF-7, HCT116) Treatment Treat cells with varying concentrations of this compound CellCulture->Treatment L41Prep This compound Stock Solution (in DMSO) L41Prep->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., PI Staining) Treatment->CellCycle IC50 Determine IC50 Value Viability->IC50 ApoptosisQuant Quantify Apoptotic Cells Apoptosis->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution CellCycle->CellCycleDist

Caption: Workflow for in vitro evaluation of this compound's effects on cultured cells.

References

Application Notes and Protocols for Tau Phosphorylation Assay Using Leucettine L41

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tau, a microtubule-associated protein, plays a crucial role in stabilizing the neuronal cytoskeleton. However, in several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease, Tau becomes hyperphosphorylated and aggregates into neurofibrillary tangles (NFTs). This pathological hyperphosphorylation is mediated by several kinases, with Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) being a key player.[1][2] Leucettine L41 is a potent inhibitor of DYRK1A, making it a valuable research tool to investigate the mechanisms of Tau phosphorylation and a potential therapeutic candidate.[3][4]

These application notes provide detailed protocols for assessing the inhibitory effect of this compound on Tau phosphorylation in both in vitro (cell-based) and in vivo (mouse model) settings.

Signaling Pathway of DYRK1A-mediated Tau Phosphorylation

DYRK1A directly phosphorylates Tau at several serine and threonine residues. This phosphorylation event can also prime Tau for subsequent phosphorylation by other kinases like Glycogen Synthase Kinase-3β (GSK-3β), leading to a cascade of hyperphosphorylation.[1] This pathological process disrupts Tau's normal function, causing it to detach from microtubules and aggregate. This compound, by inhibiting DYRK1A, can effectively reduce this initial phosphorylation step and subsequent pathology.[2][3]

DYRK1A_Tau_Pathway DYRK1A DYRK1A Tau Tau (on microtubules) DYRK1A->Tau Phosphorylation pTau Phosphorylated Tau (detached) Tau->pTau Hyper_pTau Hyperphosphorylated Tau pTau->Hyper_pTau GSK3B GSK-3β GSK3B->pTau Further Phosphorylation NFTs Neurofibrillary Tangles Hyper_pTau->NFTs Aggregation L41 This compound L41->DYRK1A Inhibition

DYRK1A-mediated Tau phosphorylation pathway and the inhibitory action of this compound.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting Tau phosphorylation from published studies.

Table 1: In Vivo Efficacy of this compound on Tau Phosphorylation in an Aβ25-35 Peptide-Induced Mouse Model of Alzheimer's-like Toxicity [3]

Treatment GroupThis compound Dose (µg, i.c.v.)Change in Tau Phosphorylation
Vehicle Control-Baseline
Aβ25-35 Peptide-Increased
Aβ25-35 + L410.4Reduced
Aβ25-35 + L411.2Reduced
Aβ25-35 + L414.0Significantly Reduced

Table 2: In Vitro Kinase Assay - Inhibition of DYRK1A-mediated Tau Phosphorylation [5]

CompoundConcentration (µM)Inhibition of pS396 Tau
This compound1Observed
Harmine1Observed
TG0031Observed

Experimental Protocols

I. In Vitro Tau Phosphorylation Assay in a Cellular Model (SH-SY5Y or HEK293-Tau Cells)

This protocol describes the assessment of this compound's effect on Tau phosphorylation in a human neuroblastoma cell line (SH-SY5Y) or HEK293 cells stably expressing Tau.

Experimental Workflow: In Vitro Assay

In_Vitro_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blot Analysis A Seed SH-SY5Y or HEK293-Tau cells B Treat with this compound (e.g., 0.1, 1, 10 µM) for 24h A->B C Lyse cells in RIPA buffer with phosphatase inhibitors B->C D Determine protein concentration (BCA assay) C->D E SDS-PAGE and protein transfer D->E F Incubate with primary antibodies (p-Tau, Total Tau, β-actin) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect signal and quantify band intensity G->H

Workflow for the in vitro Tau phosphorylation assay.

Materials:

  • Cell Lines: Human neuroblastoma SH-SY5Y cells or HEK293 cells stably expressing a human Tau isoform.

  • Culture Media: DMEM/F12 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Prepare a stock solution (e.g., 10 mM) in DMSO and store at -20°C.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[6]

  • Primary Antibodies:

    • Phospho-Tau specific antibodies (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404).[6]

    • Total Tau antibody.[6]

    • β-actin or GAPDH antibody (loading control).

  • Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.

  • Reagents for Western Blotting: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (5% non-fat milk or BSA in TBST), ECL detection reagents.

Procedure:

  • Cell Seeding: Seed SH-SY5Y or HEK293-Tau cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

  • This compound Treatment:

    • Prepare working solutions of this compound in culture medium at various concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) should be included.

    • Remove the old medium from the cells and add the medium containing this compound or vehicle.

    • Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.[6]

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Western Blotting:

    • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Tau, anti-total-Tau, or anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the signal using an ECL detection kit and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-Tau bands to the total Tau bands and the loading control (β-actin).

II. In Vivo Tau Phosphorylation Assay in a Mouse Model

This protocol outlines the procedure for assessing the effect of this compound on Tau phosphorylation in the brain tissue of a mouse model of Alzheimer's disease.

Experimental Workflow: In Vivo Assay

In_Vivo_Workflow cluster_0 Animal Treatment cluster_1 Tissue Collection & Homogenization cluster_2 Sample Preparation & Analysis A Administer this compound (e.g., 4 µg, i.c.v.) to mice B Sacrifice mice and dissect hippocampus/cortex A->B C Homogenize tissue in lysis buffer with phosphatase inhibitors B->C D Centrifuge and collect supernatant C->D E Determine protein concentration (BCA assay) D->E F Western Blot Analysis for p-Tau and Total Tau E->F

Workflow for the in vivo Tau phosphorylation assay.

Materials:

  • Animal Model: A suitable mouse model of Alzheimer's disease (e.g., Aβ25-35 peptide-injected mice or transgenic models like 3xTg-AD).[3]

  • This compound: Prepare for intracerebroventricular (i.c.v.) injection as described in the literature.[3]

  • Homogenization Buffer: Ice-cold lysis buffer containing protease and phosphatase inhibitors.[7]

  • Western Blotting Reagents: Same as for the in vitro protocol.

Procedure:

  • Animal Treatment: Administer this compound to the mice as per the experimental design. For example, a single intracerebroventricular injection of 4 µg.[3] A vehicle control group should be included.

  • Tissue Collection:

    • At the end of the treatment period, humanely sacrifice the mice.

    • Rapidly dissect the brain and isolate the hippocampus and/or cortex on ice.[7]

    • Snap-freeze the tissue in liquid nitrogen and store at -80°C until use.

  • Tissue Homogenization:

    • Thaw the brain tissue on ice and add 10 volumes of ice-cold homogenization buffer.

    • Homogenize the tissue using a Dounce homogenizer or a mechanical homogenizer until no visible tissue clumps remain.

    • Centrifuge the homogenate at 100,000 x g for 30 minutes at 4°C to separate soluble and insoluble fractions.

    • Collect the supernatant (soluble fraction).

  • Protein Quantification: Determine the protein concentration of the soluble fraction using a BCA protein assay kit.

  • Western Blotting: Follow the same Western blotting and data analysis procedure as described in the in vitro protocol, using the brain homogenates as the protein samples.

Conclusion

These detailed protocols provide a framework for investigating the inhibitory effects of this compound on Tau phosphorylation. By utilizing both cellular and animal models, researchers can gain valuable insights into the therapeutic potential of targeting the DYRK1A-Tau signaling pathway in the context of Alzheimer's disease and other tauopathies. Careful optimization of experimental conditions, particularly antibody concentrations and incubation times, is recommended for achieving robust and reproducible results.

References

Application Note: Detecting DYRK1A Inhibition by Leucettine L41 Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme implicated in neurodevelopmental processes and the pathogenesis of neurodegenerative diseases such as Alzheimer's and Down syndrome.[1][2][3][4] Leucettine L41 is a potent inhibitor of DYRK1A, making it a valuable tool for studying the kinase's function and a potential therapeutic agent.[1][2][5] This document provides a detailed protocol for utilizing Western blotting to detect the inhibition of DYRK1A by this compound, including its effects on downstream targets like Tau phosphorylation.

Data Presentation

Table 1: Quantitative Analysis of DYRK1A and Phospho-Tau Levels Following this compound Treatment

Treatment GroupThis compound Conc. (µM)Total DYRK1A (Normalized Intensity)Phospho-Tau (Thr212) (Normalized Intensity)Phospho-Tau (Ser202/Thr205) (Normalized Intensity)
Vehicle Control01.001.001.00
This compound10.980.650.72
This compound51.020.380.45
This compound100.950.210.28

Note: The data presented in this table is representative and should be generated based on specific experimental results. Normalization is performed against a loading control (e.g., β-actin or GAPDH).

Signaling Pathway

The following diagram illustrates the signaling pathway of DYRK1A and its inhibition by this compound, leading to a reduction in Tau phosphorylation.

DYRK1A_Inhibition cluster_0 DYRK1A Regulation cluster_1 Downstream Effects DYRK1A DYRK1A Tau Tau DYRK1A->Tau phosphorylates ATP ATP ATP->DYRK1A activates Leucettine_L41 This compound Leucettine_L41->DYRK1A inhibits pTau Phospho-Tau (e.g., Thr212, Ser202) NFT Neurofibrillary Tangles pTau->NFT aggregation Western_Blot_Workflow start Start: Cell Lysate protein_quant Protein Quantification (BCA Assay) start->protein_quant sample_prep Sample Preparation (Add Laemmli Buffer, Boil) protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% Non-fat Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-DYRK1A, anti-pTau) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Results analysis->end

References

Application Note & Protocol: Preparation of Leucettine L41 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Leucettine L41 is a potent, cell-permeable inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs).[1][2][3] It also exhibits inhibitory activity against glycogen (B147801) synthase kinase-3 (GSK-3).[1][2] Derived from the marine sponge alkaloid Leucettamine B, this compound has emerged as a valuable tool in cellular and molecular biology research, particularly in studies related to neurological disorders such as Alzheimer's disease, as well as metabolic diseases like diabetes.[1][4][5][6] Its ability to modulate signaling pathways involved in processes like pre-mRNA splicing, cell cycle progression, apoptosis, and autophagy makes it a compound of significant interest.[1][4][7][8] Proper preparation of a stable, concentrated stock solution is the first critical step for ensuring accurate and reproducible experimental results. This document provides a detailed protocol for the preparation of a this compound stock solution using dimethyl sulfoxide (B87167) (DMSO) as the solvent.

Data Presentation:

PropertyValueReference(s)
Molecular Formula C₁₇H₁₃N₃O₃[9]
Molecular Weight 307.30 g/mol [9]
Appearance Solid powder
Solubility in DMSO 2.5 mg/mL (8.14 mM)[1]
Recommended Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[10]
Key Kinase Targets DYRK1A, DYRK1B, DYRK2, CLK1, CLK4, GSK-3α/β[2]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various cellular assays.

Materials:

  • This compound powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or heat block capable of reaching 80°C

  • Ultrasonic bath/sonicator

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:

  • Pre-warming the Solvent: Warm the DMSO to room temperature if stored refrigerated.

  • Calculating the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol )

    • For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 1 mL x 10 mmol/L x 307.30 g/mol = 3.073 mg

  • Weighing the Compound: Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube or cryovial.

  • Adding the Solvent: Add the appropriate volume of DMSO to the vial containing the this compound powder.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • For complete dissolution, it may be necessary to heat and sonicate the solution.[1]

    • Heating: Place the vial in a water bath or heat block set to 80°C for a short period.[1] Caution: DMSO is a powerful solvent; ensure the vial cap is secure but not overly tightened to avoid pressure buildup.

    • Sonication: Place the vial in an ultrasonic bath until the solution is clear and all particulate matter has dissolved.[1]

  • Verification of Dissolution: Visually inspect the solution against a light source to ensure it is clear and free of any precipitates.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[1][10] The aliquot volume will depend on the typical working concentrations used in your experiments.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[10]

Preparation of Working Solutions:

For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired working concentration. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5%, to avoid solvent-induced cellular stress or toxicity.[10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Mandatory Visualizations:

G cluster_0 Preparation Workflow cluster_1 Dilution for Cell Culture start Start: Obtain this compound Powder & DMSO weigh Weigh this compound start->weigh add_dmso Add DMSO to Powder weigh->add_dmso dissolve Vortex, Heat (80°C) & Sonicate for Dissolution add_dmso->dissolve verify Verify Complete Dissolution (Clear Solution) dissolve->verify aliquot Aliquot into Single-Use Volumes verify->aliquot store Store at -20°C or -80°C aliquot->store end_stock End: Stable Stock Solution Ready store->end_stock thaw Thaw a Single Aliquot end_stock->thaw dilute Dilute in Cell Culture Medium (Final DMSO <0.5%) thaw->dilute vehicle Prepare Vehicle Control (Medium + DMSO) thaw->vehicle use Use in Experiment dilute->use vehicle->use

Caption: Workflow for preparing this compound stock solution.

G cluster_pathway This compound Signaling Inhibition Pathway cluster_kinases Primary Kinase Targets cluster_downstream Downstream Cellular Processes L41 This compound DYRKs DYRKs (e.g., DYRK1A) L41->DYRKs inhibits CLKs CLKs (e.g., CLK1) L41->CLKs inhibits GSK3 GSK-3 L41->GSK3 inhibits Tau Tau Phosphorylation (Hyperphosphorylation) DYRKs->Tau phosphorylates CellCycle Cell Cycle Progression DYRKs->CellCycle regulates Apoptosis Apoptosis DYRKs->Apoptosis regulates Splicing Alternative pre-mRNA Splicing CLKs->Splicing regulates Autophagy mTOR-dependent Autophagy CLKs->Autophagy regulates GSK3->Tau phosphorylates

Caption: this compound mechanism of action on key signaling pathways.

References

Application Notes and Protocols: Measuring Leucettine L41 Efficacy in a Beta-Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucettine L41 is a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key regulator of cell cycle progression.[1] Inhibition of DYRK1A in pancreatic beta-cells has emerged as a promising therapeutic strategy for diabetes by promoting beta-cell proliferation and enhancing insulin (B600854) secretion.[2][3] this compound stimulates the proliferation of rodent beta-cells and promotes cell cycle progression to the G2/M phase, an effect associated with increased levels of cyclin D1.[1][2]

These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of this compound in promoting beta-cell proliferation. The included methodologies are essential for researchers investigating novel therapeutic agents for diabetes and for professionals in drug development validating the effects of DYRK1A inhibitors.

Data Presentation

The following tables summarize the quantitative effects of this compound on MIN6 mouse insulinoma cells, a common model for studying beta-cell function. The data is derived from studies investigating the impact of a 24-hour treatment with 5 µM this compound.

Table 1: Effect of this compound on MIN6 Cell Proliferation

Treatment (24h)Proliferation Marker% of Proliferating Insulin-Positive Cells (Mean ± SEM)Fold Change vs. Control
Control (Vehicle)Ki671.5 ± 0.21.0
This compound (5 µM)Ki674.5 ± 0.5 3.0
p < 0.001 compared to control. Data extracted from Pucelik et al., 2023.[1]

Table 2: Effect of this compound on MIN6 Cell Cycle Distribution

Treatment (24h)% of Cells in G0/G1 Phase (Mean ± SEM)% of Cells in S Phase (Mean ± SEM)% of Cells in G2/M Phase (Mean ± SEM)
Control (Vehicle)85.2 ± 1.58.3 ± 0.86.5 ± 0.7
This compound (5 µM)65.1 ± 2.1 15.4 ± 1.2**19.5 ± 1.5
**p < 0.01, ***p < 0.001 compared to control. Data extracted from Pucelik et al., 2023.[1]

Table 3: Effect of this compound on Cyclin D1 Levels in MIN6 Cells

Treatment (24h)% of Cyclin D1 Positive Cells (Mean ± SEM)
Control (Vehicle)28.5 ± 2.5
This compound (5 µM)65.2 ± 3.1
p < 0.001 compared to control. Data extracted from Pucelik et al., 2023.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in promoting beta-cell proliferation and a general experimental workflow for its evaluation.

Leucettine_L41_Signaling_Pathway cluster_cell Pancreatic Beta-Cell L41 This compound DYRK1A DYRK1A L41->DYRK1A Inhibition CyclinD1 Cyclin D1 DYRK1A->CyclinD1 Phosphorylation (Thr286) CyclinD1_p p-Cyclin D1 (Thr286) Proteasome Proteasomal Degradation CyclinD1_p->Proteasome Degradation CDK46 CDK4/6 CyclinD1->CDK46 Activation CellCycle Cell Cycle Progression (G1 to S phase) CDK46->CellCycle Promotion

Caption: this compound inhibits DYRK1A, preventing Cyclin D1 phosphorylation and subsequent degradation, leading to cell cycle progression.

Experimental_Workflow cluster_workflow Beta-Cell Proliferation Assay Workflow start Seed Beta-Cells (e.g., MIN6 cells) treatment Treat with this compound (Dose-response or single concentration) start->treatment incubation Incubate for 24-72 hours treatment->incubation proliferation_assay Proliferation Assay incubation->proliferation_assay ki67 Ki67 Staining proliferation_assay->ki67 Immunofluorescence edu EdU Incorporation proliferation_assay->edu Click Chemistry facs Flow Cytometry Analysis ki67->facs microscopy Fluorescence Microscopy ki67->microscopy edu->facs edu->microscopy data_analysis Data Analysis and Quantification facs->data_analysis microscopy->data_analysis

Caption: General workflow for assessing this compound-induced beta-cell proliferation using Ki67 or EdU assays.

Experimental Protocols

The following are detailed protocols for assessing beta-cell proliferation induced by this compound using Ki67 immunofluorescence staining followed by flow cytometry.

Protocol 1: MIN6 Cell Culture and Treatment with this compound

Materials:

  • MIN6 cells

  • DMEM (High Glucose) supplemented with 15% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 55 µM β-mercaptoethanol

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 6-well plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Culture MIN6 cells in supplemented DMEM in a humidified incubator.

  • Passage cells every 2-3 days to maintain logarithmic growth.

  • Seed MIN6 cells into 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Prepare working solutions of this compound in culture medium from the stock solution. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.

  • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubate the cells for 24 to 72 hours.

Protocol 2: Ki67 Staining for Flow Cytometry

Materials:

  • Treated MIN6 cells from Protocol 1

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% goat serum in Permeabilization Buffer)

  • Anti-Ki67 antibody (conjugated to a fluorophore, e.g., FITC)

  • Anti-Insulin antibody (conjugated to a different fluorophore, e.g., PE)

  • Flow cytometer

Procedure:

  • After treatment, aspirate the medium and wash the cells once with PBS.

  • Harvest the cells by adding trypsin-EDTA and incubating for 3-5 minutes at 37°C. Neutralize the trypsin with complete medium.

  • Transfer the cell suspension to a microcentrifuge tube and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and wash the cell pellet once with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of Fixation Buffer and incubate for 15 minutes at room temperature.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant. Wash the cells once with PBS.

  • Permeabilization: Resuspend the cell pellet in 1 mL of Permeabilization Buffer and incubate for 15 minutes at room temperature.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Blocking: Resuspend the cell pellet in 100 µL of Blocking Buffer and incubate for 30 minutes at room temperature.

  • Staining: Without washing, add the anti-Ki67 and anti-Insulin antibodies at the manufacturer's recommended dilutions. Incubate for 1 hour at room temperature in the dark.

  • Wash the cells twice with Permeabilization Buffer.

  • Resuspend the final cell pellet in 500 µL of PBS.

  • Analysis: Analyze the stained cells using a flow cytometer. Gate on the insulin-positive population to specifically determine the percentage of Ki67-positive beta-cells.

Note: For researchers interested in DNA synthesis-based proliferation assays, protocols for BrdU or EdU incorporation can be adapted. These methods involve incubating the cells with the respective nucleoside analog prior to fixation and detection. EdU incorporation followed by a click chemistry reaction is often preferred due to its milder reaction conditions compared to the DNA denaturation step required for BrdU detection.

References

Troubleshooting & Optimization

Leucettine L41 solubility issues and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Leucettine L41. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and answering frequently asked questions related to the experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent inhibitor of dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs).[1] It also demonstrates inhibitory activity against glycogen (B147801) synthase kinase-3 (GSK-3).[1][2] Its primary targets of interest are DYRK1A, DYRK2, CLK1, and CLK3.[3][4] Due to its activity on these kinases, this compound is investigated for its therapeutic potential in neurological conditions such as Alzheimer's disease and Down syndrome, as well as in metabolic diseases like diabetes.[1][5]

Q2: What are the known cellular effects of this compound?

This compound has been shown to exert several effects at the cellular level, including:

  • Induction of autophagy: It can trigger autophagy through the mTOR/PI3K-dependent pathway.[6][7]

  • Inhibition of apoptosis and ROS production: It has been observed to protect cells from apoptosis and reduce the production of reactive oxygen species (ROS).[1]

  • Promotion of β-cell proliferation: this compound can encourage the progression of the cell cycle and proliferation of pancreatic β-cells, leading to increased insulin (B600854) secretion.[1][5]

  • Neuroprotection: In mouse models of Alzheimer's-like toxicity, it has been shown to prevent memory deficits and neurotoxicity.[2][8][9]

Q3: In which research areas is this compound commonly used?

This compound is primarily utilized in research focused on:

  • Neurodegenerative diseases: Particularly Alzheimer's disease, due to its ability to inhibit DYRK1A and GSK-3β, both of which are implicated in Tau pathology.[2][8]

  • Diabetes and metabolic disorders: Its role in promoting β-cell proliferation and insulin secretion makes it a compound of interest for diabetes research.[1][5]

  • Oncology: The inhibition of DYRKs and CLKs is also being explored as a potential anti-cancer strategy.

  • Cell biology: It is used as a tool to study cellular processes such as autophagy, cell cycle regulation, and signal transduction.[6][7]

Troubleshooting Guide

Issue 1: Difficulty in dissolving this compound.

  • Question: I am having trouble getting this compound into solution. What are the recommended solvents and procedures?

  • Answer: this compound can be challenging to dissolve. For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent. To aid dissolution, it is recommended to use ultrasonic treatment and gentle warming. For a 2.5 mg/mL solution, heating to 80°C may be necessary to obtain a clear solution.[1] For in vivo experiments, a stock solution in an appropriate organic solvent should first be prepared, followed by sequential addition of co-solvents. It is crucial to prepare fresh working solutions for in vivo studies on the day of use.[1]

Issue 2: Precipitation of the compound in cell culture media.

  • Question: My this compound is precipitating out of my cell culture medium. How can I prevent this?

  • Answer: Precipitation in aqueous media is a common issue with hydrophobic compounds like this compound. To mitigate this:

    • Prepare a high-concentration stock solution in 100% DMSO.

    • Serially dilute the stock solution in your cell culture medium to the final desired concentration. Ensure vigorous mixing during dilution.

    • Avoid high final concentrations of DMSO in your culture, as it can be toxic to cells. Typically, the final DMSO concentration should be kept below 0.5%.

    • Visually inspect the medium for any signs of precipitation before adding it to your cells. If precipitation is observed, try preparing a fresh dilution from the stock.

Issue 3: Inconsistent or unexpected experimental results.

  • Question: I am observing variability in my results when using this compound. What could be the cause?

  • Answer: Inconsistent results can stem from several factors:

    • Compound Stability: Ensure proper storage of the compound (as recommended by the supplier) to prevent degradation. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

    • Solubility Issues: As mentioned, incomplete dissolution or precipitation can lead to inaccurate concentrations. Always ensure the compound is fully dissolved before use.

    • Cell Line Variability: The response to this compound can vary between different cell lines. It is important to perform dose-response experiments to determine the optimal concentration for your specific cell type.

    • Experimental Conditions: Factors such as cell density, passage number, and serum concentration in the media can influence the cellular response. Maintain consistent experimental parameters to ensure reproducibility.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationMethodReference
Saline2.5 mg/mL (8.14 mM)Requires ultrasonic treatment and heating to 80°C[1]
DMSO1 mMStandard Dilution[1]
DMSO5 mMStandard Dilution[1]
DMSO10 mMStandard Dilution[1]
DMSO15 mMStandard Dilution[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath and gentle warming (up to 80°C) until the solution is clear.[1]

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended by the supplier.

Protocol 2: In Vitro Cell Treatment with this compound

  • Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the final working concentrations by serially diluting the stock solution in fresh, pre-warmed cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours).[1]

  • Downstream Analysis: Following incubation, proceed with your planned downstream assays (e.g., cell viability assay, Western blotting, etc.).

Visualizations

Leucettine_L41_Signaling_Pathway L41 This compound DYRK1A DYRK1A L41->DYRK1A Inhibits CLKs CLKs L41->CLKs Inhibits GSK3b GSK-3β L41->GSK3b Inhibits mTOR mTOR L41->mTOR Inhibits PI3K PI3K L41->PI3K Inhibits Apoptosis Apoptosis L41->Apoptosis Inhibits Cell_Proliferation β-cell Proliferation L41->Cell_Proliferation Promotes Tau Tau DYRK1A->Tau Phosphorylates GSK3b->Tau Phosphorylates Autophagy Autophagy Induction mTOR->Autophagy Inhibits PI3K->Autophagy Inhibits Tau_P Hyperphosphorylated Tau Tau->Tau_P Leucettine_L41_Workflow start Start: this compound Powder dissolve Dissolve in DMSO (Ultrasonic & Heat if needed) start->dissolve stock Prepare Stock Solution (e.g., 10 mM) dissolve->stock store Aliquot and Store at -20°C/-80°C stock->store prepare_working Prepare Working Solution (Dilute stock in media) store->prepare_working culture Seed Cells in Culture Plate culture->prepare_working treat Treat Cells with this compound prepare_working->treat incubate Incubate for a Defined Period treat->incubate analyze Perform Downstream Analysis incubate->analyze

References

Potential off-target effects of Leucettine L41 on GSK-3β

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Leucettine L41, focusing on its potential off-target effects on GSK-3β.

Frequently Asked Questions (FAQs)

Q1: What is the primary target profile of this compound?

A1: this compound is a potent inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs).[1][2] It is often used in research related to neurological and metabolic diseases, such as Alzheimer's disease and diabetes.[1]

Q2: Is GSK-3β a direct target of this compound?

A2: Yes, in vitro studies have shown that this compound can directly interact with and inhibit GSK-3β.[3][4][5] Co-crystallization studies have also been performed with GSK-3β.[4][5][6] However, the inhibitory potency against GSK-3β is less than its primary targets, DYRKs and CLKs.

Q3: I'm not observing GSK-3β inhibition in my cell-based assays with this compound, even at concentrations that inhibit DYRK1A. Why could this be?

A3: This is a documented observation. While this compound inhibits GSK-3 in vitro, this effect may not be apparent in cell cultures.[7] One hypothesis is that within the cellular context, GSK-3 is often part of large protein complexes that may prevent this compound from binding.[7]

Q4: Could this compound indirectly affect GSK-3β activity?

A4: Yes, this compound can indirectly modulate GSK-3β activity. For example, in studies with Aβ25-35-treated mice, L41 prevented the decrease in AKT activation.[3][8] Since AKT is a known upstream inhibitor of GSK-3β, maintaining AKT activity can lead to an increase in the phosphorylation of GSK-3β at its inhibitory serine residue, thus reducing its activity.

Troubleshooting Guides

Problem 1: Unexpected Phenotypes Observed

Issue: You are observing cellular phenotypes that cannot be solely attributed to DYRK/CLK inhibition.

Potential Cause: These effects might be due to the off-target inhibition of GSK-3β or other kinases. This compound is a multi-targeted inhibitor and has been shown to interact with other kinases like CK2, SLK, and the lipid kinase PIKfyve.[6][9]

Troubleshooting Steps:

  • Validate with a More Selective Inhibitor: Use a structurally different and more selective DYRK1A inhibitor to see if the phenotype is replicated. This can help distinguish between on-target DYRK effects and potential off-target effects.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of DYRK1A to confirm the phenotype is due to on-target inhibition.

  • Kinase Profiling: To understand the full spectrum of L41's activity in your system, consider performing a broad kinase profiling screen to identify other potential targets that might be responsible for the observed phenotype.[10]

Problem 2: Inconsistent GSK-3β Inhibition Data

Issue: You are getting conflicting results regarding GSK-3β inhibition between your biochemical assays and cellular experiments.

Potential Cause: As mentioned in the FAQs, the cellular environment can influence the accessibility of GSK-3β to inhibitors.[7] The discrepancy between in vitro and in-cellulo results is a known characteristic of this compound's interaction with GSK-3β.

Troubleshooting Steps:

  • Confirm with a Known GSK-3β Inhibitor: In your cellular assays, include a well-characterized GSK-3β inhibitor (e.g., CHIR99021) as a positive control to ensure your assay is capable of detecting GSK-3β inhibition.

  • Assess Downstream Targets: Instead of directly measuring GSK-3β activity, analyze the phosphorylation status of its downstream substrates, such as Tau or β-catenin.[3][7] This can provide a more functional readout of GSK-3β activity within the cell.

  • Consider Indirect Effects: Investigate upstream pathways that regulate GSK-3β, such as the PI3K/AKT pathway, to see if L41 is modulating these pathways and indirectly affecting GSK-3β.[3]

Quantitative Data Summary

Table 1: Inhibitory Potency (IC50) of this compound against a Panel of Kinases

Kinase TargetIC50 (nM)
DYRK1A10 - 60
DYRK1B44
DYRK273
DYRK3320
DYRK4520
CLK171
CLK464
GSK-3α/β210 - 410

Data compiled from literature.[3] Actual values may vary between experiments.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure to determine the IC50 of this compound against GSK-3β.

Materials:

  • Recombinant human GSK-3β

  • GSK-3β substrate peptide

  • This compound

  • Kinase assay buffer

  • ATP

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Reaction Setup:

    • Add 5 µL of the diluted this compound or vehicle control to the wells of the assay plate.

    • Add 10 µL of a 2X GSK-3β/substrate mixture to each well.

    • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well. The final ATP concentration should be at or near the Km for GSK-3β.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Signal Generation: Add 50 µL of Kinase Detection Reagent to each well.

  • Data Acquisition: Incubate for 30 minutes at room temperature and measure the luminescence signal.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_upstream Upstream Regulation cluster_inhibitor Pharmacological Intervention cluster_target Primary & Off-Targets cluster_downstream Downstream Effects AKT AKT GSK3b GSK-3β AKT->GSK3b Inhibition L41 This compound DYRK1A DYRK1A L41->DYRK1A Potent Inhibition L41->GSK3b Direct (in vitro) & Indirect Inhibition Tau Tau Phosphorylation DYRK1A->Tau Cellular_Phenotypes Cellular Phenotypes DYRK1A->Cellular_Phenotypes GSK3b->Tau Tau->Cellular_Phenotypes

Caption: this compound signaling and off-target effects on GSK-3β.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell In-Cellulo Analysis cluster_compare Data Comparison & Troubleshooting A Prepare Serial Dilution of L41 B Incubate L41 with Recombinant GSK-3β A->B C Initiate Kinase Reaction with ATP B->C D Measure Kinase Activity (Luminescence) C->D E Calculate IC50 D->E J Compare in vitro IC50 with in-cellulo effects E->J F Treat Cells with L41 G Lyse Cells and Perform Western Blot F->G H Probe for p-GSK-3β (Ser9) and p-Tau G->H I Analyze Changes in Phosphorylation H->I I->J

References

Technical Support Center: Mitigating Leucettine L41 Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Leucettine L41. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding cytotoxicity observed with this compound in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a potent, ATP-competitive inhibitor of the dual-specificity tyrosine-regulated kinases (DYRKs) and CDC-like kinases (CLKs).[1][2][3] It shows preferential inhibition of DYRK1A.[3] this compound has been investigated for its therapeutic potential in neurological and metabolic diseases, such as Alzheimer's disease and diabetes.[2]

Q2: I am observing high levels of cytotoxicity in my primary cells treated with this compound. Why is this happening?

A2: High cytotoxicity in primary cells can stem from several factors:

  • On-target effects: Inhibition of DYRK/CLK kinases can affect cell cycle progression, proliferation, and survival in a cell-type-dependent manner.

  • Off-target effects: this compound is known to inhibit other kinases at higher concentrations, such as GSK-3, CK2, and the lipid kinase PIKfyve, which could contribute to cytotoxicity.

  • Primary cell sensitivity: Primary cells are often more sensitive to chemical compounds compared to immortalized cell lines due to differences in metabolism, proliferation rates, and expression levels of target and off-target proteins.

  • Experimental conditions: Factors such as compound concentration, duration of exposure, and cell culture conditions (e.g., serum concentration) can significantly impact cell viability.

Q3: What are the known cytotoxic mechanisms of this compound?

A3: The cytotoxic mechanisms of this compound can be complex and cell-type specific. Published data suggests the involvement of:

  • Apoptosis: In some contexts, this compound can induce apoptosis, characterized by the activation of caspases.

  • Oxidative Stress: this compound has been shown to prevent oxidative stress in some models, but like many kinase inhibitors, it has the potential to induce the production of reactive oxygen species (ROS) in other contexts, leading to cellular damage.

  • Cell Cycle Arrest: As an inhibitor of kinases involved in cell cycle regulation, this compound can cause cell cycle arrest, which may be followed by apoptosis.

Q4: How can I mitigate this compound cytotoxicity in my primary cell culture experiments?

A4: Several strategies can be employed to reduce the cytotoxic effects of this compound:

  • Optimize Concentration: Perform a dose-response experiment to determine the lowest effective concentration that achieves the desired biological effect with minimal toxicity.

  • Reduce Exposure Time: For some applications, a shorter incubation time may be sufficient to achieve the desired target inhibition without causing significant cell death.

  • Serum Starvation: Synchronizing cells by serum starvation prior to treatment can sometimes reduce cytotoxicity. However, the duration of starvation should be optimized as prolonged starvation can itself induce apoptosis in some primary cells.

  • Co-treatment with Antioxidants: If cytotoxicity is mediated by ROS, co-incubation with antioxidants like N-acetylcysteine (NAC) or Vitamin E may be beneficial.

  • Use of Pan-Caspase Inhibitors: If apoptosis is the primary mechanism of cell death, a pan-caspase inhibitor can be used to determine if blocking this pathway can rescue the cells. This is more of a diagnostic tool than a routine mitigation strategy.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed even at low concentrations.

Possible Cause Troubleshooting Step Expected Outcome
High sensitivity of the primary cell type. Perform a detailed dose-response curve starting from a very low concentration range (e.g., nanomolar). Determine the IC50 for cytotoxicity using a sensitive viability assay (e.g., MTT, LDH).Identification of a narrow therapeutic window. Use the lowest concentration that shows the desired on-target effect.
Solvent (e.g., DMSO) toxicity. Ensure the final solvent concentration is consistent across all conditions and is at a non-toxic level for your specific primary cells (typically ≤ 0.1%).Reduced background cytotoxicity in vehicle-treated control cells.
Off-target effects. If possible, compare the effects of this compound with a structurally different inhibitor of DYRK/CLK kinases. Assess key survival pathways (e.g., Akt, ERK) via Western blot to look for unexpected inhibition.If a different inhibitor shows less toxicity at an effective dose, the issue may be off-target effects of L41.

Issue 2: Inconsistent results between experiments.

Possible Cause Troubleshooting Step Expected Outcome
Variability in primary cell health. Standardize the isolation and culture procedures for your primary cells. Use cells at a consistent passage number and confluency. Always assess the baseline viability of your cells before starting an experiment.More reproducible results with lower standard deviations between experiments.
Compound instability. Prepare fresh stock solutions of this compound regularly and store them appropriately. Avoid repeated freeze-thaw cycles.Consistent compound potency and more reliable experimental outcomes.
Metabolism of the inhibitor. For long-term experiments, consider replacing the media with fresh inhibitor-containing media every 24-48 hours.Maintained effective concentration of the inhibitor throughout the experiment.

Data Presentation

Table 1: Inhibitory Potency of this compound against a Panel of Kinases

Kinase TargetIC50 (nM)
DYRK1A40
DYRK235
CLK1-
CLK3-
GSK-3α/β-
CK2-
PIM1-

Note: Specific IC50 values for all listed kinases were not consistently available in the provided search results. This table reflects the known targets.

Table 2: Troubleshooting Summary for this compound Cytotoxicity

Observation Potential Cause Recommended Action
High cytotoxicity across all concentrations.Cell type is highly sensitive; Off-target effects.Perform detailed dose-response; Use a structurally different inhibitor for comparison.
Cytotoxicity increases significantly with longer incubation.Cumulative toxicity; Compound instability.Perform a time-course experiment; Replenish media with fresh compound.
Increased ROS production detected.Oxidative stress.Co-treat with antioxidants (e.g., NAC).
Caspase-3 activation observed.Apoptosis.Use pan-caspase inhibitor as a diagnostic tool.

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Serial Dilutions: Prepare serial dilutions of this compound in complete cell culture medium. It is advisable to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of the inhibitor concentration to determine the IC50 value for cytotoxicity.

Protocol 2: Detection of Apoptosis using Caspase-3 Colorimetric Assay

  • Cell Culture and Treatment: Plate primary cells in a 6-well plate. Once they reach the desired confluency, treat with this compound at various concentrations for the desired time. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Lysis: After treatment, collect the cells and lyse them using the provided lysis buffer from a commercial caspase-3 assay kit. Incubate on ice for 10 minutes.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Compare the absorbance of treated samples to the vehicle control to determine the fold-increase in caspase-3 activity.

Protocol 3: Measurement of Intracellular ROS using DCFDA

  • Cell Seeding and Treatment: Seed primary cells in a black, clear-bottom 96-well plate. After adherence, treat the cells with this compound at different concentrations. Include a positive control (e.g., H2O2) and a vehicle control.

  • DCFDA Staining: At the end of the treatment period, remove the media and wash the cells with warm PBS. Add DCFDA staining solution (typically 10-20 µM in serum-free media) and incubate for 30-60 minutes at 37°C.

  • Data Acquisition: After incubation, wash the cells again with PBS. Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the vehicle control to determine the fold-change in ROS production.

Visualizations

Troubleshooting Workflow for L41 Cytotoxicity start High Cytotoxicity Observed with this compound q1 Is the vehicle control also toxic? start->q1 a1_yes Reduce solvent concentration (e.g., DMSO < 0.1%). Prepare fresh solvent. q1->a1_yes Yes q2 Have you performed a full dose-response curve? q1->q2 No end Optimized Experimental Conditions a1_yes->end a2_no Perform a wide-range dose-response experiment (e.g., 1 nM to 100 µM) to find the IC50 for cytotoxicity. q2->a2_no No q3 Is cytotoxicity observed even at concentrations below the IC50 for the primary target (DYRK1A)? q2->q3 Yes a2_no->q3 a3_yes Consider off-target effects or high cell sensitivity. - Use a structurally different DYRK1A inhibitor. - Perform kinome profiling. q3->a3_yes Yes q4 Does cytotoxicity correlate with increased ROS production or caspase activation? q3->q4 No a3_yes->end a4_yes Investigate specific cell death mechanisms. - Co-treat with antioxidants (e.g., NAC). - Use pan-caspase inhibitors for diagnosis. q4->a4_yes Yes a4_no Cytotoxicity may be due to other mechanisms (e.g., severe cell cycle arrest, necrosis). Investigate alternative cell death markers. q4->a4_no No a4_yes->end a4_no->end

Caption: Troubleshooting workflow for addressing this compound cytotoxicity.

Experimental Workflow for Mitigating Cytotoxicity cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization prep_cells Prepare Primary Cell Culture dose_response 1. Dose-Response Assay (e.g., MTT) Determine Cytotoxic IC50 prep_cells->dose_response prep_l41 Prepare this compound Stock Solution prep_l41->dose_response mechanism 2. Investigate Mechanism - ROS Assay (DCFDA) - Apoptosis Assay (Caspase-3) dose_response->mechanism mitigation 3. Test Mitigation Strategies - Optimize Concentration & Time - Co-treatment (e.g., Antioxidants) mechanism->mitigation analyze Analyze Data Compare viability with and without mitigation mitigation->analyze optimize Define Optimal Non-Toxic Conditions for further experiments analyze->optimize

Caption: Workflow for assessing and mitigating this compound cytotoxicity.

This compound Signaling and Potential Cytotoxicity Pathways cluster_targets Primary & Off-Targets cluster_effects Cellular Effects L41 This compound DYRK DYRKs L41->DYRK inhibits CLK CLKs L41->CLK inhibits GSK3 GSK-3 L41->GSK3 inhibits (at higher conc.) cell_cycle Cell Cycle Regulation DYRK->cell_cycle splicing mRNA Splicing CLK->splicing apoptosis Apoptosis GSK3->apoptosis survival Cell Survival GSK3->survival cell_cycle->apoptosis apoptosis->survival decreases ros ROS Production ros->apoptosis induces ros->survival decreases

Caption: Signaling pathways affected by this compound.

References

Addressing batch-to-batch variability of Leucettine L41

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the potential batch-to-batch variability of Leucettine L41. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency and reliability of your experimental results.

Troubleshooting Guides

This section addresses specific issues that may arise due to batch-to-batch variability of this compound.

Issue 1: Inconsistent IC50 Values in Kinase Assays

Question: We are observing significant differences in the IC50 values of this compound against its target kinases (e.g., DYRK1A, CLK1) between different batches. What could be the cause, and how can we troubleshoot this?

Answer:

Inconsistent IC50 values are a primary concern when dealing with batch-to-batch variability. This can stem from variations in compound purity, the presence of isomers, or differences in the solid-state properties of the compound.

Troubleshooting Workflow:

G cluster_0 A Start: Inconsistent IC50 Values Observed B 1. Verify Compound Identity and Purity A->B Initial Observation C 2. Standardize Assay Conditions B->C Purity Confirmed D 3. Qualify New Batches C->D Conditions Standardized E 4. Compare Dose-Response Curves D->E New Batch Received F Decision: Are results consistent? E->F Analysis Complete G Proceed with Experiments F->G Yes H Contact Supplier for Replacement/Further Analysis F->H No

Caption: Troubleshooting workflow for inconsistent IC50 values.

Detailed Steps:

  • Verify Compound Identity and Purity:

    • Action: Request the Certificate of Analysis (CoA) for each batch from the supplier. Key parameters to compare are purity (typically determined by HPLC), identity (confirmed by ¹H-NMR and MS), and residual solvent content.

    • Rationale: Even minor impurities can interfere with assays, leading to altered IC50 values.

  • Standardize Assay Conditions:

    • Action: Ensure that all parameters of your kinase assay are consistent across experiments. This includes ATP concentration, enzyme concentration, substrate concentration, buffer composition, and incubation times.

    • Rationale: The IC50 value of ATP-competitive inhibitors like this compound is highly sensitive to the ATP concentration in the assay.

  • Qualify New Batches:

    • Action: Before using a new batch for critical experiments, perform a side-by-side comparison with a previously validated "gold standard" batch.

    • Rationale: This allows you to establish a relative potency and determine if the new batch meets your experimental requirements.

  • Compare Dose-Response Curves:

    • Action: Analyze the full dose-response curves, not just the IC50 values. Look for differences in the slope and the maximum inhibition.

    • Rationale: Changes in the curve shape can indicate different mechanisms of inhibition or the presence of interfering substances.

Issue 2: Variable Phenotypic Effects in Cell-Based Assays

Question: The observed cellular effects of this compound, such as changes in cell viability or marker expression, are not consistent across different batches. How can we address this?

Answer:

Variability in cell-based assays can be due to differences in compound solubility, stability in culture media, or cell permeability between batches.

Troubleshooting Steps:

  • Assess Solubility:

    • Action: Prepare stock solutions of each batch in DMSO and observe for any precipitation upon dilution in your cell culture medium.

    • Rationale: Poorly soluble compound will lead to a lower effective concentration in the assay.

  • Evaluate Stability:

    • Action: Incubate this compound from each batch in your cell culture medium for the duration of your experiment and then analyze its integrity by HPLC.

    • Rationale: Degradation of the compound over time will reduce its effective concentration.

  • Use a Positive Control:

    • Action: Include a well-characterized inhibitor of the same pathway as a positive control in your experiments.

    • Rationale: This will help you to distinguish between issues with the compound and variability in your cell culture system.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: this compound is a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs).[1] It has shown particular potency against DYRK1A.[2][3][4] It can also inhibit GSK-3 signaling.[1]

Q2: What are the recommended storage conditions for this compound?

A2: As a solid, this compound should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q3: What solvent should I use to prepare this compound stock solutions?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. For aqueous buffers, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced effects in your experiments.

Q4: Can batch-to-batch variability affect the physical properties of this compound?

A4: Yes. Although less common with synthetic small molecules than with biologics, variations in the manufacturing process can potentially lead to differences in crystal structure, which can affect solubility and dissolution rates. If you observe changes in the physical appearance of the powder or have difficulty dissolving a new batch, contact the supplier.

Quantitative Data Summary

The inhibitory activity of this compound can vary slightly between batches. The following table summarizes the reported IC50 values for key targets. When qualifying a new batch, your results should be within a reasonable range of these values.

Target KinaseReported IC50 (nM)Reference
DYRK1A10-60
DYRK1B44
DYRK273
CLK171
CLK464
GSK-3α/β210-410

Signaling Pathway

This compound primarily targets the DYRK/CLK and GSK-3 signaling pathways, which are implicated in various cellular processes, including neuronal development and disease.

G cluster_0 This compound Inhibition cluster_1 Kinase Targets cluster_2 Downstream Effects L41 This compound DYRK1A DYRK1A L41->DYRK1A CLK1 CLK1 L41->CLK1 GSK3B GSK-3β L41->GSK3B Tau Tau Phosphorylation DYRK1A->Tau phosphorylates Apoptosis Apoptosis DYRK1A->Apoptosis promotes Splicing Alternative Splicing CLK1->Splicing regulates GSK3B->Tau phosphorylates

Caption: Simplified signaling pathway of this compound.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase.

  • Materials:

    • This compound (from different batches)

    • Recombinant target kinase (e.g., DYRK1A)

    • Eu-labeled anti-tag antibody

    • Alexa Fluor™ 647-labeled tracer

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • 384-well microplate

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In the microplate, add 2.5 µL of the this compound dilution or DMSO (vehicle control).

    • Add 5 µL of the kinase/antibody mixture in assay buffer.

    • Add 2.5 µL of the tracer in assay buffer.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the emission ratio and plot the results as a function of inhibitor concentration to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol can be used to assess the cytotoxic effects of different batches of this compound on a cell line of interest.

  • Materials:

    • This compound (from different batches)

    • Cell line (e.g., SH-SY5Y, HeLa)

    • Complete cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • 96-well microplate

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in complete culture medium.

    • Replace the medium in the cell plate with the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate for 24-72 hours at 37°C in a CO₂ incubator.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of solubilization buffer to each well.

    • Incubate for 2-4 hours at 37°C to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the EC50 value.

References

Technical Support Center: Optimizing Incubation Time for Leucettine L41 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leucettine L41. The information is designed to help optimize incubation times and address common issues encountered during cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent inhibitor of dual-specificity tyrosine-regulated kinases (DYRKs) and cdc-like kinases (CLKs).[1][2] By inhibiting these kinases, this compound can influence various cellular processes, including pre-mRNA splicing, cell cycle progression, and apoptosis.[1][2][3] It has also been shown to inhibit GSK-3 signaling and trigger autophagy through an mTOR-dependent pathway.

Q2: What is a recommended starting point for incubation time with this compound? A2: The optimal incubation time for this compound is highly dependent on the cell type, assay, and the biological endpoint being measured. For initial experiments, a time course of 24 hours is often a reasonable starting point to observe significant biological activity. However, for some effects, shorter or longer durations may be necessary. For instance, inhibition of endogenous DYRK1A activity has been observed in as little as 4 hours in HT22 cells. For studies on cell cycle progression or insulin (B600854) production, incubation times of 24 hours have been used.

Q3: How does this compound concentration influence the required incubation time? A3: The concentration of this compound and incubation time are interconnected variables. Higher concentrations will likely elicit a faster response, potentially reducing the required incubation period. Conversely, lower concentrations may necessitate longer incubation times to observe a measurable effect. It is advisable to perform a dose-response experiment at various time points to determine the ideal combination for your specific experimental goals.

Q4: Are there any known off-target effects of this compound that might influence my assay? A4: While this compound is a preferential inhibitor of DYRKs and CLKs, like many small molecule inhibitors, it can have off-target effects. It has been reported to also inhibit GSK-3β and PIKfyve kinase. It's crucial to consider these potential off-target effects when interpreting your data. Using structurally different inhibitors for the same target or genetic validation methods can help confirm that the observed phenotype is due to the intended on-target inhibition.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No observable effect Incubation time is too short: The compound may not have had sufficient time to elicit a biological response.Perform a time-course experiment, testing a range of incubation times (e.g., 4, 8, 12, 24, 48 hours).
Concentration is too low: The concentration of this compound may be insufficient to inhibit the target kinase effectively in your cell line.Conduct a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal effective concentration.
Cell density is not optimal: High cell density can lead to rapid compound depletion, while low density may result in a weak signal.Standardize cell seeding density and ensure cells are in a logarithmic growth phase during the experiment.
High cell toxicity Incubation time is too long: Prolonged exposure to the inhibitor may induce cytotoxicity.Reduce the incubation time and assess cell viability at earlier time points.
Concentration is too high: Excessive concentrations can lead to off-target effects and cell death.Lower the concentration of this compound and perform a dose-response curve to identify the cytotoxic threshold.
Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be toxic to cells at high concentrations.Ensure the final solvent concentration is non-toxic (typically ≤ 0.5% for DMSO) and include a vehicle-only control in your experiments.
Inconsistent results Variable cell conditions: Differences in cell passage number, confluency, or media can introduce variability.Maintain consistent cell culture practices and use cells within a defined passage number range.
Edge effects in microplates: Wells on the perimeter of a multi-well plate are prone to evaporation, leading to altered compound concentrations.To mitigate edge effects, fill the outer wells with sterile media or water and do not use them for experimental samples.
Compound instability: this compound may degrade in the culture medium over long incubation periods.Prepare fresh working solutions of the inhibitor for each experiment and consider a media change with fresh inhibitor for long-term assays (> 48 hours).

Experimental Protocols & Visualizations

Objective: To determine the optimal duration of this compound treatment for a specific cell-based assay.

Methodology:

  • Cell Seeding: Plate cells at a predetermined density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a working solution of this compound in a complete culture medium at a fixed, effective concentration (determined from a preliminary dose-response experiment).

  • Treatment: Replace the medium in the wells with the this compound-containing medium. Include a vehicle control.

  • Incubation: Incubate the plates for a range of time points (e.g., 4, 8, 12, 24, 48 hours).

  • Assay Readout: At each time point, perform the specific assay (e.g., cell viability, protein phosphorylation, gene expression analysis).

  • Data Analysis: Plot the assay signal against the incubation time to identify the point at which the desired effect is maximal and stable, without significant cytotoxicity.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells treat_cells Treat Cells seed_cells->treat_cells prep_l41 Prepare this compound prep_l41->treat_cells incubate Incubate (Variable Times) treat_cells->incubate assay Perform Assay incubate->assay analyze Analyze Data assay->analyze

Caption: Workflow for optimizing this compound incubation time.

This compound primarily targets DYRK and CLK kinases, which in turn regulate a variety of downstream cellular processes.

signaling_pathway cluster_kinases Primary Targets cluster_processes Downstream Cellular Processes L41 This compound DYRK DYRKs L41->DYRK CLK CLKs L41->CLK autophagy Autophagy (mTOR-dependent) L41->autophagy induces transcription Transcription Regulation DYRK->transcription apoptosis Apoptosis DYRK->apoptosis splicing pre-mRNA Splicing CLK->splicing

Caption: Simplified signaling pathway of this compound.

This flowchart provides a logical sequence for troubleshooting common issues in this compound experiments.

troubleshooting_flowchart start Experiment Start issue Issue Encountered? start->issue no_effect No/Weak Effect issue->no_effect Yes high_toxicity High Toxicity issue->high_toxicity Yes inconsistent Inconsistent Results issue->inconsistent Yes end Optimized Results issue->end No check_conc Check Concentration (Dose-Response) no_effect->check_conc check_time Check Incubation Time (Time-Course) no_effect->check_time high_toxicity->check_conc high_toxicity->check_time check_viability Assess Cell Viability high_toxicity->check_viability check_protocol Review Protocol (Cell Density, etc.) inconsistent->check_protocol check_conc->issue check_time->issue check_viability->issue check_protocol->issue

Caption: A logical approach to troubleshooting this compound assays.

References

Technical Support Center: Enhancing Brain Delivery of Leucettine L41

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with the promising kinase inhibitor, Leucettine L41. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the significant challenge of its poor blood-brain barrier (BBB) penetration.

Frequently Asked Questions (FAQs)

1. Why is my systemically administered this compound not showing efficacy in my in vivo CNS model?

This compound, a potent inhibitor of DYRKs and CLKs, has shown neuroprotective effects in preclinical models of neurological diseases such as Alzheimer's disease.[1][2][3][4] However, its inherent physicochemical properties are likely responsible for its limited ability to cross the blood-brain barrier (BBB). Studies often rely on direct intracerebroventricular (i.c.v.) injections to demonstrate its therapeutic potential in the central nervous system (CNS), which bypasses the BBB.[1] If you are administering this compound peripherally (e.g., intravenously or orally), it is probable that insufficient concentrations are reaching the brain to exert a therapeutic effect.

2. What are the primary strategies our lab can explore to overcome the poor BBB penetration of this compound?

Several established strategies can be adapted to improve the CNS delivery of this compound. These approaches can be broadly categorized as follows:

  • Prodrug Approach: This involves chemically modifying this compound into an inactive form (a prodrug) that has enhanced lipophilicity or is a substrate for specific transporters at the BBB.[5][6][7][8] Once in the brain, the prodrug is converted back to the active this compound.

  • Nanoparticle-based Delivery: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can facilitate its transport across the BBB.[9][10][11][12] These nanoparticles can also be surface-functionalized with ligands to target specific receptors on brain endothelial cells, enhancing uptake.[11][13]

  • Efflux Pump Inhibition: The BBB is equipped with efflux transporters, like P-glycoprotein (P-gp), that actively pump many small molecules out of the brain.[14][15] Co-administration of this compound with a P-gp inhibitor could increase its brain concentration.

  • Alternative Routes of Administration: Intranasal delivery can bypass the BBB by utilizing the olfactory and trigeminal nerve pathways to deliver drugs directly to the brain.[16][17][18]

3. How can we assess the BBB penetration of our modified this compound formulations in vitro?

Before moving to expensive and time-consuming in vivo studies, several in vitro models can provide an initial assessment of BBB permeability:[19][20][21][22][23]

  • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput, non-cell-based assay that predicts passive diffusion across the BBB.[24][25]

  • Cell-Based Transwell Models: These models utilize a monolayer of brain endothelial cells cultured on a semi-permeable membrane, separating a luminal (blood-side) and abluminal (brain-side) chamber.[22][23] The permeability of your this compound formulation is determined by measuring its concentration in the abluminal chamber over time. Co-culture models that include astrocytes and pericytes can provide a more physiologically relevant barrier.

Troubleshooting Guides

Issue 1: Low Permeability of this compound Prodrug in PAMPA-BBB Assay
Possible Cause Troubleshooting Step
Insufficient LipophilicityThe prodrug modification may not have sufficiently increased the lipophilicity of this compound. Consider synthesizing a series of prodrugs with varying lipophilic moieties and re-evaluating their permeability.
Chemical InstabilityThe prodrug may be unstable in the assay buffer. Analyze the stability of your prodrug in the assay medium over the experiment's duration using HPLC or a similar analytical technique. If unstable, consider modifying the linker chemistry.
Incorrect Physicochemical PropertiesBeyond lipophilicity, other factors like molecular weight and polar surface area influence passive diffusion. Re-evaluate the designed prodrug against the "rule of five" for CNS drugs.
Issue 2: High Variability in In Vitro BBB Transwell Assay Results
Possible Cause Troubleshooting Step
Inconsistent Cell Monolayer IntegrityThe tightness of the endothelial cell junctions is crucial for a reliable assay. Regularly measure the Transendothelial Electrical Resistance (TEER) to ensure the integrity of the monolayer before and after the experiment. Only use inserts with TEER values within a predetermined acceptable range.
Efflux Transporter ActivityIf your modified this compound is a substrate for efflux pumps, this will reduce its apparent permeability. Conduct the permeability assay in the presence and absence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to determine if efflux is a contributing factor.
Non-specific BindingThe compound may be binding to the plastic of the transwell insert. Perform a recovery study by adding a known concentration of your compound to an empty insert and measuring the concentration after incubation to quantify any loss due to binding.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential improvements in BBB penetration of this compound using different delivery strategies.

Table 1: In Vitro Permeability of this compound Formulations

FormulationApparent Permeability (Pe) in PAMPA-BBB (x 10⁻⁶ cm/s)Apparent Permeability (Papp) in bEnd.3 Transwell Model (x 10⁻⁶ cm/s)
This compound (unmodified)0.8 ± 0.20.5 ± 0.1
This compound-Lipophilic Prodrug5.2 ± 0.73.8 ± 0.5
This compound-Liposomes3.5 ± 0.62.9 ± 0.4
This compound-TfR-Liposomes3.7 ± 0.58.1 ± 1.1

TfR: Transferrin Receptor-targeted

Table 2: In Vivo Brain-to-Plasma Concentration Ratios of this compound Formulations in Mice

Formulation (Intravenous Administration)Brain-to-Plasma Ratio (Kp) at 2 hoursUnbound Brain-to-Plasma Ratio (Kp,uu) at 2 hours
This compound (unmodified)0.05 ± 0.020.02 ± 0.01
This compound-Lipophilic Prodrug0.35 ± 0.080.15 ± 0.04
This compound-Liposomes0.21 ± 0.050.09 ± 0.02
This compound-TfR-Liposomes0.85 ± 0.150.38 ± 0.07

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assessment using a Cell-Based Transwell Model

This protocol outlines the procedure for assessing the permeability of this compound formulations across a monolayer of mouse brain endothelial cells (bEnd.3).

Materials:

  • bEnd.3 cells

  • 24-well Transwell inserts (0.4 µm pore size)

  • Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • This compound formulations

  • Lucifer yellow (paracellular marker)

  • Analytical method for quantifying this compound (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding: Seed bEnd.3 cells onto the apical side of the Transwell inserts at a density of 5 x 10⁴ cells/cm².

  • Monolayer Formation: Culture the cells for 3-5 days until a confluent monolayer is formed.

  • TEER Measurement: Measure the TEER of the cell monolayer to ensure barrier integrity.

  • Permeability Assay:

    • Wash the cells with pre-warmed transport buffer (e.g., HBSS).

    • Add the this compound formulation to the apical (donor) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • Replace the collected volume with fresh transport buffer.

  • Lucifer Yellow Co-incubation: Add Lucifer yellow to the apical chamber to assess the integrity of the paracellular pathway during the experiment.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol describes the thin-film hydration method for preparing liposomes encapsulating this compound.

Materials:

  • This compound

  • Phospholipids (e.g., DSPC, Cholesterol)

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Hydration buffer (e.g., PBS)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve the lipids and this compound in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

  • Hydration: Hydrate the lipid film with the hydration buffer by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: Subject the MLV suspension to several freeze-thaw cycles.

  • Extrusion: Extrude the liposome (B1194612) suspension through polycarbonate membranes with a defined pore size to produce unilamellar vesicles of a uniform size.

  • Purification: Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Visualizations

signaling_pathway cluster_strategies Strategies to Enhance BBB Penetration cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma L41 This compound Prodrug Prodrug Modification (Increased Lipophilicity) L41->Prodrug Nano Nanoparticle Encapsulation (e.g., Liposomes) L41->Nano Efflux_Inhibition Efflux Pump Inhibition L41->Efflux_Inhibition BBB Brain Endothelial Cells (Tight Junctions, Efflux Pumps) Prodrug->BBB Passive Diffusion Nano->BBB Transcytosis Efflux_Inhibition->BBB Inhibits P-gp Brain Therapeutic Target (e.g., DYRK1A in Neurons) BBB->Brain Increased [L41]

Caption: Strategies for overcoming the blood-brain barrier.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Formulation Develop L41 Formulations PAMPA PAMPA-BBB Assay Formulation->PAMPA Screen for Passive Permeability Transwell Cell-Based Transwell Assay PAMPA->Transwell Select Promising Candidates PK_Study Pharmacokinetic Study (Brain/Plasma Ratio) Transwell->PK_Study Confirm BBB Penetration Efficacy_Study Efficacy Study in CNS Disease Model PK_Study->Efficacy_Study Evaluate Therapeutic Effect

Caption: Experimental workflow for developing and testing BBB-penetrant this compound.

References

Validation & Comparative

Leucettine L41 versus harmine: a comparative analysis of DYRK1A inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive comparison of two prominent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): Leucettine L41 and harmine (B1663883). DYRK1A is a crucial kinase implicated in neurodevelopmental disorders, neurodegenerative diseases like Alzheimer's, and certain cancers. Understanding the nuanced differences between its inhibitors is paramount for advancing therapeutic strategies. This analysis is based on published experimental data, focusing on inhibitory potency, selectivity, and mechanism of action.

Comparative Analysis of Inhibitory Activity

This compound, a derivative of a natural compound isolated from the marine sponge Leucetta, and harmine, a β-carboline alkaloid from the plant Peganum harmala, both demonstrate potent, ATP-competitive inhibition of DYRK1A. While both compounds are effective, they exhibit distinct inhibitory profiles against DYRK1A and a panel of other kinases.

Parameter This compound Harmine Reference
IC50 for DYRK1A 15 nM30 nM
Mechanism of Action ATP-competitiveATP-competitive
Origin Marine Sponge (Leucetta) derivativePlant (Peganum harmala) alkaloid

Kinase Selectivity Profile

A critical aspect of any kinase inhibitor is its selectivity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and harmine against a panel of related kinases, highlighting their selectivity profiles.

Kinase This compound IC50 (nM) Harmine IC50 (nM) Reference
DYRK1A 1530
DYRK2 30150
CDK5/p25 >10000800
GSK3α/β >10000>10000
CK1δ/ε 1300900

As the data indicates, while both compounds are potent DYRK1A inhibitors, this compound shows greater selectivity over DYRK2 compared to harmine. Both inhibitors are highly selective against CDK5/p25 and GSK3α/β.

Experimental Protocols

The data presented in this guide were generated using standardized in vitro kinase assays. The following provides a generalized protocol for determining the inhibitory activity of compounds against DYRK1A.

In Vitro DYRK1A Kinase Assay Protocol

  • Reagents and Materials:

    • Recombinant human DYRK1A enzyme

    • DYRKtide peptide substrate (RRRFRPASPLRGPPK)

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds (this compound, harmine) dissolved in DMSO

    • Radiolabeled [γ-33P]ATP or ADP-Glo™ Kinase Assay (Promega)

    • 96-well plates

  • Assay Procedure:

    • A reaction mixture is prepared containing kinase buffer, the DYRKtide peptide substrate, and the recombinant DYRK1A enzyme.

    • The test compound (this compound or harmine) is added to the reaction mixture at varying concentrations. A control reaction with DMSO (vehicle) is also prepared.

    • The reaction is initiated by the addition of a mixture of cold ATP and [γ-33P]ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).

    • The phosphorylated substrate is separated from the unreacted ATP, typically by spotting the reaction mixture onto phosphocellulose paper and washing away the excess ATP.

    • The amount of incorporated radiolabel is quantified using a scintillation counter.

    • For non-radioactive assays like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based method following the manufacturer's instructions.

  • Data Analysis:

    • The percentage of kinase activity is calculated for each compound concentration relative to the DMSO control.

    • The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Mechanism and Workflow

To better understand the context of DYRK1A inhibition and the experimental process, the following diagrams are provided.

DYRK1A_Signaling_Pathway cluster_upstream Upstream Regulation cluster_dyrk1a DYRK1A Kinase cluster_downstream Downstream Substrates & Cellular Processes Autophosphorylation Autophosphorylation DYRK1A DYRK1A Autophosphorylation->DYRK1A Activates Tau Tau (Phosphorylation) DYRK1A->Tau APP APP (Processing) DYRK1A->APP NFAT NFAT (Dephosphorylation/Inactivation) DYRK1A->NFAT Synaptojanin1 Synaptojanin-1 (Endocytosis) DYRK1A->Synaptojanin1 Alzheimers Alzheimer's Pathology Tau->Alzheimers APP->Alzheimers Neuronal_Dev Neuronal Development NFAT->Neuronal_Dev Synaptojanin1->Neuronal_Dev

Caption: Simplified DYRK1A signaling pathway and its downstream effects.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - DYRK1A Enzyme - Substrate (DYRKtide) - ATP - Kinase Buffer Mix Combine Enzyme, Substrate & Inhibitor Reagents->Mix Compounds Prepare Inhibitors: - this compound - Harmine (Serial Dilutions) Compounds->Mix Initiate Initiate Reaction with [γ-33P]ATP Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Separate Separate Labeled Substrate Stop->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Calculate IC50 Quantify->Analyze Inhibitor_Comparison cluster_inhibitors Inhibitors cluster_comparison Comparative Metrics DYRK1A DYRK1A Target Potency Potency (IC50) DYRK1A->Potency Selectivity Kinase Selectivity DYRK1A->Selectivity Mechanism Mechanism of Action DYRK1A->Mechanism L41 This compound L41->Potency L41->Selectivity L41->Mechanism Harmine Harmine Harmine->Potency Harmine->Selectivity Harmine->Mechanism

A Comparative Guide to the Selectivity of Leucettine L41 and EGCG for DYRK Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two prominent inhibitors of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family: Leucettine L41 and Epigallocatechin-3-gallate (EGCG). The information presented herein is intended to assist researchers in making informed decisions regarding the selection of the most appropriate inhibitor for their specific experimental needs.

Introduction

The DYRK family of kinases, particularly DYRK1A, has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders like Alzheimer's and Down syndrome, as well as certain types of cancer. This compound, a synthetic derivative of a marine sponge alkaloid, and EGCG, a natural polyphenol found in green tea, are two widely studied inhibitors of DYRK1A. Understanding their respective selectivity profiles is crucial for interpreting experimental results and for the development of novel therapeutics with improved specificity.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro inhibitory activities (IC50 values) of this compound and EGCG against various DYRK isoforms and a selection of other kinases. This data has been compiled from multiple independent studies. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions.

Table 1: Inhibitory Activity of this compound against a Panel of Kinases

Kinase TargetIC50 (nM)Reference
DYRK1A 10 - 60 [1]
DYRK1B 44 [1]
DYRK2 73 [1]
DYRK3320[1]
DYRK4520[1]
CLK171
CLK464
GSK-3α/β210 - 410
PIM1>1000
CK2>1000

Table 2: Inhibitory Activity of EGCG against a Panel of Kinases

Kinase TargetIC50 (nM)Reference
DYRK1A 330 - 400
Other KinasesBroad and varied activity

Summary of Selectivity:

This compound demonstrates potent, nanomolar inhibition of DYRK1A, DYRK1B, and DYRK2, as well as the related CLK family kinases. Its activity against other kinases such as GSK-3α/β is significantly lower, indicating a degree of selectivity towards the DYRK/CLK family.

EGCG is a less potent inhibitor of DYRK1A compared to this compound, with IC50 values in the mid-nanomolar range. Notably, EGCG is known to be a promiscuous inhibitor, affecting a wide range of other kinases and cellular targets, which can complicate the interpretation of its biological effects. A key distinction in its mechanism is that EGCG acts as a non-competitive inhibitor of DYRK1A with respect to ATP, whereas this compound is an ATP-competitive inhibitor.

Experimental Protocols

The following section details a generalized protocol for an in vitro kinase inhibition assay, a common method used to determine the IC50 values presented above.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant purified kinase (e.g., DYRK1A)

  • Kinase-specific substrate peptide or protein

  • Test compounds (this compound or EGCG) dissolved in DMSO

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 1 mM DTT, 0.1 mg/ml BSA)

  • ATP solution (non-radiolabeled)

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a microplate, combine the kinase reaction buffer, the recombinant kinase, and the specific substrate.

  • Inhibitor Incubation: Add the diluted test compounds or DMSO (vehicle control) to the reaction mixture and incubate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C).

  • Initiation of Kinase Reaction: Start the phosphorylation reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP to each well.

  • Reaction Incubation: Allow the kinase reaction to proceed for a set time (e.g., 30-60 minutes) at the optimal temperature for the kinase.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid) and transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Methodologies and Pathways

To further clarify the experimental and biological context of this comparison, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Compound Dilution Incubation Inhibitor Incubation Compound_Prep->Incubation Kinase_Mix Kinase & Substrate Preparation Kinase_Mix->Incubation Reaction_Start Add [γ-³³P]ATP Incubation->Reaction_Start Termination Stop Reaction & Filter Binding Reaction_Start->Termination Washing Wash Unbound ATP Termination->Washing Measurement Scintillation Counting Washing->Measurement Analysis IC50 Calculation Measurement->Analysis

Kinase Inhibition Assay Workflow

DYRK1A_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Substrates & Pathways cluster_inhibitors Inhibition Autophosphorylation Autophosphorylation on Tyr321 DYRK1A Active DYRK1A Autophosphorylation->DYRK1A Activation NFAT NFAT (Phosphorylation -> Nuclear Export) DYRK1A->NFAT APP APP (Phosphorylation at Thr668) DYRK1A->APP Tau Tau (Phosphorylation at multiple sites) DYRK1A->Tau STAT3 STAT3 (Phosphorylation at Ser727) DYRK1A->STAT3 CellCycle Cell Cycle Regulators (e.g., Cyclin D1) DYRK1A->CellCycle L41 This compound (ATP-Competitive) L41->DYRK1A EGCG EGCG (Non-Competitive) EGCG->DYRK1A

DYRK1A Signaling and Inhibition

Conclusion

This compound and EGCG are both valuable tools for studying the function of DYRK kinases. This compound offers higher potency and greater selectivity for the DYRK/CLK family, making it a more suitable probe for specifically interrogating the roles of these kinases. In contrast, while EGCG does inhibit DYRK1A, its broader off-target effects must be carefully considered when interpreting experimental outcomes. The choice between these two inhibitors will ultimately depend on the specific research question, the required level of selectivity, and the experimental system being used. For studies demanding high specificity for DYRK1A and its close relatives, this compound is the superior choice. For broader inquiries into pathways affected by polyphenol compounds, EGCG may be considered, with appropriate controls to account for its polypharmacological nature.

References

A Comparative Guide to Leucettine L41 and Leucettinib-21: Efficacy and Selectivity in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Leucettine L41 and Leucettinib-21, two prominent kinase inhibitors derived from the marine sponge alkaloid Leucettamine B. This analysis, supported by experimental data, details their efficacy and selectivity, offering insights into their potential as therapeutic agents, particularly in the context of neurodegenerative diseases.

This compound and its second-generation successor, Leucettinib-21, are potent inhibitors of the DYRK (dual-specificity tyrosine-phosphorylation-regulated kinase) and CLK (cdc2-like kinase) families.[1][2] Their primary target of interest is DYRK1A, a kinase implicated in the pathology of Alzheimer's disease and Down syndrome.[3][4] Leucettinib-21 was developed through extensive structure-activity relationship (SAR) studies to improve upon the pharmacological properties of this compound.[5][6]

Efficacy Comparison: Enhanced Potency of Leucettinib-21

Experimental data demonstrates that Leucettinib-21 exhibits significantly greater potency against its primary target, DYRK1A, and other related kinases compared to this compound. This enhanced efficacy is evident in its lower half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values.

Table 1: In Vitro Kinase Inhibition (IC50, nM)
KinaseThis compound (IC50, nM)Leucettinib-21 (IC50, nM)
DYRK1A25 - 40[6][7]2.4[5][8]
DYRK1B77[9]6.7[8][9]
CLK1Not widely reported12[5][8]
CLK2Not widely reported33[5][8]
CLK4Not widely reported5[5][8]
GSK-3β>10,000[5]2,000[5]

Note: IC50 values can vary between different assay platforms. The data presented is a synthesis of available information.

Table 2: Binding Affinity and Target Engagement
ParameterThis compoundLeucettinib-21
Kd for DYRK1A (nM) ~7.070.272[5][8]
Kd for CLK1 (nM) ~8.540.388[5][8]
Residence Time on DYRK1A (min) 3.3[5]19.1[5]
Residence Time on CLK1 (min) 0.4[5]11.5[5]

The lower Kd values for Leucettinib-21 indicate a much stronger binding affinity to both DYRK1A and CLK1, being approximately 26 and 22 times lower than that of this compound, respectively.[5][8] Furthermore, the significantly longer residence time of Leucettinib-21 on these kinases suggests a more sustained inhibitory effect.[5]

Selectivity Profile: A Sharper Tool for Targeted Inhibition

Leucettinib-21 was designed to have a more refined selectivity profile compared to its predecessor. While both compounds target the DYRK and CLK families, Leucettinib-21 demonstrates a more potent and specific inhibition of DYRK1A.[5][10] this compound has been shown to interact with other off-target kinases, including GSK-3β, although its inhibitory effect on GSK-3β in a cellular context is debated.[7][11] In contrast, Leucettinib-21 shows weak inhibition of GSK-3β, with an IC50 value in the micromolar range.[5]

Cellular Activity and Signaling Pathways

Both this compound and Leucettinib-21 have demonstrated the ability to modulate key cellular signaling pathways implicated in neurodegenerative diseases. A primary mechanism of action is the inhibition of Tau protein hyperphosphorylation, a pathological hallmark of Alzheimer's disease.[2][6] By inhibiting DYRK1A, these compounds prevent the downstream phosphorylation of Tau.

Leucettinib-21 has been shown to inhibit the phosphorylation of Tau at Thr212 and also affects the phosphorylation of Cyclin D1 at Thr286 in cellular assays.[8][12]

DYRK1A_Signaling_Pathway cluster_inhibitors Inhibitors cluster_kinase Kinase cluster_substrates Downstream Substrates cluster_effects Pathological Outcomes This compound This compound DYRK1A DYRK1A This compound->DYRK1A inhibit Leucettinib-21 Leucettinib-21 Leucettinib-21->DYRK1A inhibit Tau Tau DYRK1A->Tau phosphorylates Cyclin D1 Cyclin D1 DYRK1A->Cyclin D1 phosphorylates Hyperphosphorylated Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated Tau Cell Cycle Progression Cell Cycle Progression Cyclin D1->Cell Cycle Progression Neurofibrillary Tangles Neurofibrillary Tangles Hyperphosphorylated Tau->Neurofibrillary Tangles

Inhibition of the DYRK1A Signaling Pathway.

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison of this compound and Leucettinib-21.

Radiometric Kinase Assay

This assay measures the direct inhibition of kinase activity by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.

Materials:

  • Recombinant DYRK1A enzyme

  • Kinase-specific peptide substrate (e.g., DYRKtide)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitor (this compound or Leucettinib-21) in the kinase reaction buffer.

  • In a reaction tube, combine the recombinant DYRK1A enzyme with the diluted inhibitor or a vehicle control.

  • Pre-incubate the enzyme-inhibitor mixture for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding the peptide substrate and [γ-³²P]ATP.

  • Incubate the reaction mixture for 20-30 minutes at 30°C.

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Radiometric_Kinase_Assay_Workflow A Prepare inhibitor dilutions B Pre-incubate kinase with inhibitor A->B C Initiate reaction with [γ-³²P]ATP and substrate B->C D Incubate at 30°C C->D E Spot reaction on P81 paper D->E F Wash to remove free [γ-³²P]ATP E->F G Quantify radioactivity F->G H Calculate IC50 G->H

Workflow for a Radiometric Kinase Assay.
Cellular Tau Phosphorylation Assay (Western Blot)

This assay assesses the ability of the inhibitors to reduce the phosphorylation of Tau protein within a cellular context.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell lysis buffer

  • Primary antibodies (anti-phospho-Tau, anti-total-Tau, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescent substrate

Procedure:

  • Culture neuronal cells to an appropriate confluency.

  • Treat the cells with various concentrations of this compound, Leucettinib-21, or a vehicle control for a predetermined time (e.g., 24 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phosphorylated Tau.

  • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize the data, strip the membrane and re-probe with an antibody against total Tau and a loading control antibody.

  • Quantify the band intensities to determine the relative reduction in Tau phosphorylation.

Tau_Phosphorylation_Assay_Workflow A Culture and treat cells with inhibitors B Lyse cells and quantify protein A->B C SDS-PAGE and Western Blot B->C D Probe with anti-phospho-Tau antibody C->D E Detect and quantify signal D->E F Normalize to total Tau and loading control E->F

Workflow for a Cellular Tau Phosphorylation Assay.

Conclusion

Leucettinib-21 represents a significant advancement over this compound, demonstrating superior potency, higher binding affinity, and a more prolonged engagement with its primary target, DYRK1A. Its enhanced selectivity profile suggests a reduced potential for off-target effects. Both compounds effectively inhibit the phosphorylation of Tau in cellular models, a key mechanism for their therapeutic potential in neurodegenerative diseases. The improved pharmacological properties of Leucettinib-21 make it a more promising candidate for further clinical development. Researchers utilizing these compounds should consider the distinct efficacy and selectivity profiles to best suit their experimental needs.

References

Validating DYRK1A as the Primary Target of Leucettine L41 in Neurons: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of experimental methodologies to validate Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) as the primary pharmacological target of Leucettine L41 in a neuronal context. This compound, a derivative of the marine sponge alkaloid leucettamine B, has emerged as a potent inhibitor of DYRKs and CLKs (cdc2-like kinases) and is being investigated for its therapeutic potential in neurodegenerative diseases such as Alzheimer's and Down Syndrome. This guide offers a comparative overview of this compound against other known DYRK1A inhibitors, detailed experimental protocols for target validation, and visual representations of key pathways and workflows.

Comparative Analysis of DYRK1A Inhibitors

The efficacy and selectivity of this compound are best understood in comparison to other well-characterized DYRK1A inhibitors. The following table summarizes the in vitro potency of this compound, Harmine, and EHT 5372 against DYRK1A and other relevant kinases.

Compound DYRK1A IC50 (nM) Other Kinases Inhibited (IC50 in nM) Assay Type
This compound 10 - 60DYRK1B (44), CLK1 (71), CLK4 (64), DYRK2 (73), GSK-3α/β (210-410)In vitro kinase assay
Harmine 34 - 85MAO-A, other kinasesIn vitro kinase assay
EHT 5372 0.22DYRK1B (0.28), CLK1 (22.8), GSK-3α (7.44), GSK-3β (221)In vitro kinase assay

Experimental Validation of DYRK1A as the Primary Target of this compound

A multi-faceted approach is essential to rigorously validate DYRK1A as the primary target of this compound in neurons. This involves demonstrating direct physical interaction, confirming the inhibition of kinase activity, and observing the modulation of downstream signaling events.

Direct Target Engagement: Affinity Chromatography followed by Mass Spectrometry

This method aims to identify the direct binding partners of this compound from a complex protein mixture, such as a neuronal cell lysate.

Experimental Protocol:

  • Preparation of Affinity Matrix:

    • Synthesize a this compound analogue with a linker arm suitable for immobilization.

    • Covalently couple the linker-modified this compound to activated sepharose beads.

    • Prepare control beads with no coupled ligand to identify non-specific binders.

  • Neuronal Lysate Preparation:

    • Culture primary neurons or a relevant neuronal cell line (e.g., SH-SY5Y) to a high density.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Chromatography:

    • Incubate the clarified neuronal lysate with the this compound-coupled beads and control beads overnight at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using a competitive inhibitor (e.g., a high concentration of free this compound) or by changing the buffer conditions (e.g., pH or salt concentration).

    • Resolve the eluted proteins by SDS-PAGE and visualize by silver staining.

    • Excise protein bands that are specific to the this compound-coupled beads and identify them using mass spectrometry (LC-MS/MS).

Expected Outcome: DYRK1A should be identified as a primary and specific binding partner of this compound.

cluster_workflow Affinity Chromatography Workflow L41_beads This compound-coupled beads incubation Incubation L41_beads->incubation lysate Neuronal cell lysate lysate->incubation wash Wash unbound proteins incubation->wash elution Elution wash->elution sds_page SDS-PAGE elution->sds_page mass_spec Mass Spectrometry (LC-MS/MS) sds_page->mass_spec dyrk1a_id DYRK1A Identification mass_spec->dyrk1a_id

Caption: Workflow for identifying protein targets of this compound.

In-Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a drug binds to its target in the complex environment of a living cell. The principle is that a protein becomes more stable to heat denaturation when it is bound to a ligand.

Experimental Protocol:

  • Cell Treatment:

    • Treat neuronal cells with this compound at various concentrations. Include a vehicle-only (DMSO) control.

    • Incubate the cells to allow for compound uptake.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing folded, stable proteins) from the aggregated, denatured proteins by centrifugation at high speed.

  • Protein Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble DYRK1A in each sample by Western blotting using a specific anti-DYRK1A antibody.

Expected Outcome: In the presence of this compound, DYRK1A will be more resistant to heat-induced aggregation, resulting in a higher amount of soluble DYRK1A at elevated temperatures compared to the vehicle-treated control. This will be visible as a shift in the melting curve of DYRK1A to a higher temperature.

cluster_cetsa CETSA Workflow cell_treatment Neuronal cells + L41/Vehicle heat_challenge Heat Challenge (Temperature Gradient) cell_treatment->heat_challenge lysis Cell Lysis heat_challenge->lysis centrifugation Centrifugation lysis->centrifugation soluble_fraction Soluble Protein Fraction centrifugation->soluble_fraction western_blot Western Blot for DYRK1A soluble_fraction->western_blot melting_curve Shift in DYRK1A Melting Curve western_blot->melting_curve

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Inhibition of Kinase Activity: In-vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the catalytic activity of DYRK1A.

Experimental Protocol:

  • Reaction Setup:

    • In a microplate, combine recombinant human DYRK1A enzyme with a specific peptide substrate (e.g., DYRKtide) in a kinase reaction buffer.

    • Add serial dilutions of this compound or other inhibitors. Include a no-inhibitor control.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP depending on the detection method).

    • Incubate the plate at 30°C for a defined period to allow for substrate phosphorylation.

  • Detection of Phosphorylation:

    • Radiometric Assay: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash away unreacted [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radiometric Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Expected Outcome: this compound will inhibit DYRK1A activity in a dose-dependent manner, allowing for the determination of its IC50 value.

cluster_kinase_assay In-vitro Kinase Assay Workflow components Recombinant DYRK1A + Substrate + L41 reaction Initiate with ATP components->reaction incubation Incubation at 30°C reaction->incubation detection Detect Phosphorylation incubation->detection ic50 Determine IC50 detection->ic50

Caption: Workflow for the in-vitro DYRK1A kinase assay.

Modulation of Downstream Signaling: Western Blot for Phosphorylated Tau

DYRK1A is known to phosphorylate the microtubule-associated protein Tau at several sites. Therefore, a key validation step is to demonstrate that this compound can reduce Tau phosphorylation in a cellular context.

Experimental Protocol:

  • Neuronal Cell Treatment:

    • Treat cultured neuronal cells with different concentrations of this compound for a specified time.

    • Include a vehicle control.

  • Protein Extraction:

    • Lyse the cells and collect the total protein.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated Tau (e.g., at Thr212) and total Tau.

    • Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Incubate with appropriate secondary antibodies and detect the signal using chemiluminescence.

  • Quantification:

    • Quantify the band intensities for phosphorylated Tau and total Tau.

    • Normalize the phospho-Tau signal to the total Tau signal.

Expected Outcome: Treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of Tau at DYRK1A-specific sites.

DYRK1A Signaling Pathway in Neurons

The following diagram illustrates the central role of DYRK1A in neuronal signaling pathways, particularly in relation to Tau pathology, and the point of intervention by this compound.

cluster_pathway DYRK1A Signaling in Neurons DYRK1A DYRK1A Tau Tau DYRK1A->Tau phosphorylates L41 This compound L41->DYRK1A inhibition pTau Phospho-Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs neuronal_dysfunction Neuronal Dysfunction NFTs->neuronal_dysfunction

Caption: Inhibition of DYRK1A by this compound reduces Tau phosphorylation.

Conclusion

The validation of DYRK1A as the primary target of this compound in neurons requires a combination of biochemical and cell-based assays. The experimental protocols outlined in this guide provide a robust framework for researchers to confirm direct binding, inhibition of kinase activity, and modulation of downstream signaling pathways. By comparing the performance of this compound with other DYRK1A inhibitors, this guide serves as a valuable resource for the continued investigation and development of novel therapeutics targeting DYRK1A in neurodegenerative diseases.

Cross-Validation of Leucettine L41's Efficacy in Diverse Alzheimer's Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Leucettine L41, a promising therapeutic agent for Alzheimer's disease (AD), against other relevant compounds. The data presented is collated from preclinical studies in various AD models, offering insights into its mechanism of action and therapeutic potential.

Executive Summary

This compound, a selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), has demonstrated significant neuroprotective effects in multiple preclinical models of Alzheimer's disease. By targeting DYRK1A, a key kinase implicated in both amyloid and tau pathologies, this compound has been shown to ameliorate cognitive deficits, reduce tau hyperphosphorylation, and mitigate neurotoxicity. This guide cross-validates these findings across different experimental paradigms and provides a comparative perspective with other DYRK1A inhibitors, namely Harmine and SM07883. The collective evidence underscores the therapeutic potential of targeting DYRK1A in AD and positions this compound as a noteworthy candidate for further investigation.

Comparative Efficacy of DYRK1A Inhibitors in Alzheimer's Models

The following tables summarize the quantitative data on the effects of this compound and its comparators on cognitive performance and key pathological markers in various animal models of Alzheimer's disease.

Table 1: Cognitive and Pathological Outcomes of this compound Treatment

Alzheimer's ModelTreatment ProtocolCognitive ImprovementTau Phosphorylation ReductionAmyloid-β Load ReductionSynaptic Marker RestorationReference
Aβ25-35 Peptide-Injected Mice4 µg, intracerebroventricular co-injectionPrevented memory deficits in Y-maze, passive avoidance, and water-maze tests.Partially prevented the increase in Tau phosphorylation at Ser202 and Thr205.Not directly assessed.Restored levels of synaptic markers.[1][2]
APP/PS1 MiceIntraperitoneal injectionsRescued memory functions.Not explicitly quantified.Decreased amyloid-β plaque burden.Improved synaptic plasticity.[3]

Table 2: Comparative Efficacy of DYRK1A Inhibitors

CompoundAlzheimer's ModelKey Efficacy DataReference
This compound Aβ25-35 Peptide-Injected MiceMost effective dose at 4 µg; prevented memory deficits.[1][4]
Harmine Aged RatsEnhanced short-term memory in the delayed-match-to-sample task.[5]
SM07883 JNPL3 (Tau P301L) MiceIC50 for DYRK1A: 1.6 nM; EC50 for Tau pThr212 reduction: 16 nM; 47% reduction of phosphorylated tau in wild-type mice; Improved functional endpoints.[6][7][8]
SM07883 3xTg-AD MiceProtected against cognitive decline in Novel Object Recognition and Y-maze tests; Reduced amyloid plaques and phosphorylated tau.

Experimental Protocols

Detailed methodologies for the key behavioral and molecular experiments are provided below to facilitate replication and comparison of studies.

Behavioral Assays
  • Y-Maze Test for Spontaneous Alternation:

    • Apparatus: A three-arm horizontal maze with arms of equal dimensions (e.g., 40 cm long, 10 cm wide, 12 cm high), symmetrically disposed at 120° angles.

    • Procedure: A mouse is placed at the end of one arm and allowed to freely explore the maze for a set duration (typically 8 minutes). The sequence and total number of arm entries are recorded.

    • Analysis: Spontaneous alternation is defined as successive entries into the three different arms on overlapping triplet sets. The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. A higher percentage of alternation is indicative of better spatial working memory.

  • Morris Water Maze (MWM) for Spatial Learning and Memory:

    • Apparatus: A circular pool (e.g., 120-150 cm in diameter) filled with opaque water. A hidden platform is submerged just below the water surface in one quadrant.

    • Procedure: Mice undergo several days of training, with multiple trials per day. In each trial, the mouse is released from a different starting position and must find the hidden platform using distal spatial cues. The time to find the platform (escape latency) is recorded.

    • Analysis: A decrease in escape latency over training days indicates spatial learning. A probe trial is conducted on the final day where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.

  • Passive Avoidance Test for Fear-Associated Memory:

    • Apparatus: A two-chambered box with a light and a dark compartment connected by a door. The floor of the dark compartment is equipped with an electric grid.

    • Procedure: On the training day, the mouse is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock. On the testing day (typically 24 hours later), the mouse is returned to the light compartment, and the latency to enter the dark compartment is measured.

    • Analysis: A longer latency to enter the dark compartment on the testing day indicates better retention of the fear memory.

Molecular and Cellular Assays
  • Western Blotting for Tau Phosphorylation and Synaptic Markers:

    • Procedure: Brain tissue (e.g., hippocampus or cortex) is homogenized and lysed. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated tau epitopes (e.g., pSer202/pThr205) and synaptic proteins (e.g., PSD-95, Synaptophysin).

    • Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the relative protein levels.

  • ELISA for Amyloid-β Levels:

    • Procedure: Brain homogenates are analyzed using specific enzyme-linked immunosorbent assay (ELISA) kits for the quantification of different amyloid-β species (e.g., Aβ40, Aβ42).

    • Analysis: The concentration of amyloid-β is determined by comparing the sample absorbance to a standard curve.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

DYRK1A Signaling Pathway in Alzheimer's Disease

The following diagram illustrates the central role of DYRK1A in the pathogenesis of Alzheimer's disease, highlighting its influence on both amyloid precursor protein (APP) processing and tau phosphorylation.

DYRK1A_Pathway cluster_upstream Upstream Triggers cluster_core Core Pathology cluster_amyloid Amyloid Pathway cluster_tau Tau Pathway cluster_downstream Downstream Consequences Genetic Factors Genetic Factors DYRK1A DYRK1A Genetic Factors->DYRK1A Cellular Stress Cellular Stress Cellular Stress->DYRK1A APP APP DYRK1A->APP phosphorylates Tau Tau DYRK1A->Tau phosphorylates gamma-Secretase gamma-Secretase APP->gamma-Secretase Abeta Production Abeta Production gamma-Secretase->Abeta Production Amyloid Plaques Amyloid Plaques Abeta Production->Amyloid Plaques Synaptic Dysfunction Synaptic Dysfunction Amyloid Plaques->Synaptic Dysfunction p-Tau p-Tau Tau->p-Tau NFTs Neurofibrillary Tangles p-Tau->NFTs NFTs->Synaptic Dysfunction Neuronal Death Neuronal Death Synaptic Dysfunction->Neuronal Death Cognitive Decline Cognitive Decline Neuronal Death->Cognitive Decline This compound This compound This compound->DYRK1A inhibits

Caption: DYRK1A's central role in Alzheimer's pathology.

Experimental Workflow for Preclinical Evaluation

The diagram below outlines a typical experimental workflow for evaluating the efficacy of a therapeutic compound like this compound in a transgenic mouse model of Alzheimer's disease.

Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Assessment cluster_analysis Data Analysis Animal Model Select Alzheimer's Mouse Model (e.g., APP/PS1) Grouping Divide into Treatment and Control Groups Animal Model->Grouping Treatment Administer this compound or Vehicle Grouping->Treatment Behavioral Testing Cognitive Assessment (Y-Maze, MWM, etc.) Treatment->Behavioral Testing Tissue Collection Collect Brain Tissue (Hippocampus, Cortex) Behavioral Testing->Tissue Collection Biochemical Analysis Western Blot (p-Tau, Synaptic Markers) ELISA (Abeta) Tissue Collection->Biochemical Analysis Statistical Analysis Compare Treatment vs. Control (t-test, ANOVA) Biochemical Analysis->Statistical Analysis Conclusion Evaluate Therapeutic Efficacy Statistical Analysis->Conclusion

Caption: Preclinical evaluation workflow for Alzheimer's therapeutics.

References

A Head-to-Head Comparison of Leucettine L41 with Other DYRK1A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target for a spectrum of diseases, including neurodegenerative disorders like Alzheimer's disease, Down syndrome, and certain cancers. The development of potent and selective DYRK1A inhibitors is a key focus of modern drug discovery. This guide provides a comprehensive, data-driven comparison of Leucettine L41 with other prominent DYRK1A inhibitors, including Harmine (B1663883), GNF2133, and EHT 1610.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of this compound and its comparators against DYRK1A. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

InhibitorDYRK1A IC50 (nM)Other Notable Kinase Targets (IC50 in nM or description)
This compound 24 - 60[1][2]CLKs, GSK-3β[3][4][5]
Harmine 9 - 107[6]MAO-A, DYRK1B (<20% activity at 10 µM), DYRK2 (<20% activity at 10 µM)[3][6]
GNF2133 6.2[7]Highly selective against GSK3β (>50,000 nM)[7]
EHT 1610 0.36[8]DYRK1B (0.59 nM)[8]

Kinase Selectivity Profiles

Achieving high selectivity is crucial to minimize off-target effects and potential toxicity. While a direct head-to-head screen of all four inhibitors against a comprehensive kinase panel is not publicly available, the following table collates reported selectivity data.

InhibitorSelectivity Profile Highlights
This compound A dual inhibitor of DYRK and CLK families, also shows activity against GSK-3β.[4][5] Unexpected secondary targets like CK2, SLK, and the lipid kinase PIKfyve have also been identified.[4]
Harmine Known to have suboptimal kinase selectivity, inhibiting other kinases like DYRK1B, DYRK2, and MAO-A.[6][9]
GNF2133 Demonstrates high selectivity for DYRK1A over GSK3β.[7] It is described as a potent and selective DYRK1A inhibitor.[10][11]
EHT 1610 Shows high potency for both DYRK1A and the closely related DYRK1B.[8]

In Vivo Efficacy: A Look at an Alzheimer's Disease Model

This compound has been evaluated in a mouse model of Alzheimer's disease induced by the administration of oligomeric Aβ25-35 peptide. The study demonstrated that this compound could prevent memory impairments and neurotoxicity.

Treatment GroupY-maze Spontaneous Alternation (%)Passive Avoidance Latency (s)Water Maze Escape Latency (s)
Vehicle + Aβ25-35~55~100~40
This compound (4 µg) + Aβ25-35~75~250~20

Data are approximated from graphical representations in the cited literature for illustrative purposes.[12]

These findings suggest that this compound can mitigate the cognitive deficits and neuronal damage associated with amyloid-beta pathology in this model.[12]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of DYRK1A inhibitors, it is essential to visualize the signaling pathways they modulate and the experimental workflows used to study them.

DYRK1A_Signaling_Pathway cluster_upstream Upstream Regulation cluster_dyrk1a DYRK1A cluster_downstream Downstream Substrates & Cellular Processes Translation Translation DYRK1A_inactive DYRK1A (inactive) Translation->DYRK1A_inactive DYRK1A_active DYRK1A (active) (pY321) DYRK1A_inactive->DYRK1A_active Autophosphorylation on Tyr321 Tau Tau DYRK1A_active->Tau Phosphorylation APP APP DYRK1A_active->APP Phosphorylation NFAT NFAT DYRK1A_active->NFAT Phosphorylation (Nuclear Export) CyclinD1 Cyclin D1 DYRK1A_active->CyclinD1 Phosphorylation (Degradation) p27 p27Kip1 DYRK1A_active->p27 Phosphorylation (Stabilization) GLI1 GLI1 DYRK1A_active->GLI1 Phosphorylation STAT3 STAT3 DYRK1A_active->STAT3 Phosphorylation Neurodegeneration Neurodegeneration Tau->Neurodegeneration APP->Neurodegeneration GeneTranscription Gene Transcription NFAT->GeneTranscription CellCycleArrest Cell Cycle Arrest CyclinD1->CellCycleArrest p27->CellCycleArrest GLI1->GeneTranscription STAT3->GeneTranscription

Caption: DYRK1A Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Models KinaseAssay Biochemical Kinase Assay (e.g., ELISA, Radiometric) Selectivity Kinase Selectivity Profiling KinaseAssay->Selectivity CETSA Cellular Thermal Shift Assay (Target Engagement) WesternBlot Western Blot (Substrate Phosphorylation) CETSA->WesternBlot AnimalModel Disease Model (e.g., Alzheimer's Mice) Behavioral Behavioral Testing (e.g., Morris Water Maze) AnimalModel->Behavioral PD Pharmacodynamic Analysis (Tissue Biomarkers) Behavioral->PD Inhibitor DYRK1A Inhibitor Inhibitor->KinaseAssay Inhibitor->CETSA Inhibitor->AnimalModel

Caption: Experimental Workflow for DYRK1A Inhibitor Evaluation.

Experimental Protocols

In Vitro DYRK1A Kinase Inhibition Assay (ELISA-based)

This protocol is a non-radioactive method to determine the IC50 of a DYRK1A inhibitor.

Materials:

  • Recombinant human DYRK1A enzyme

  • DYRK1A substrate (e.g., peptide derived from a known substrate)

  • 96-well high-binding microplate

  • DYRK1A inhibitor (serial dilutions)

  • ATP

  • Kinase reaction buffer

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Phospho-specific primary antibody against the substrate

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Substrate Coating: Coat the wells of the microplate with the DYRK1A substrate overnight at 4°C.

  • Washing and Blocking: Wash the wells three times with wash buffer and then block with blocking buffer for 1 hour at room temperature.

  • Inhibitor Addition: Add serial dilutions of the DYRK1A inhibitor to the appropriate wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).

  • Enzyme Addition: Add the recombinant DYRK1A enzyme to all wells except the no-enzyme control and pre-incubate for 10-15 minutes.

  • Reaction Initiation: Start the kinase reaction by adding ATP to all wells. Incubate for 30-60 minutes at 30°C.

  • Detection:

    • Wash the wells and add the phospho-specific primary antibody. Incubate for 1 hour.

    • Wash and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

    • Wash and add the TMB substrate.

    • Stop the reaction with the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance and calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[13][14]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical assay to verify that a compound binds to its intended target in a cellular environment.

Materials:

  • Cultured cells

  • DYRK1A inhibitor

  • Vehicle (DMSO)

  • PCR tubes

  • Thermocycler

  • Lysis buffer

  • Equipment for protein quantification (e.g., Western Blot or AlphaLISA)

Procedure:

  • Cell Treatment: Treat cultured cells with the DYRK1A inhibitor or vehicle (DMSO) and incubate for 1-2 hours at 37°C.

  • Heating Step: Aliquot the cell suspensions into PCR tubes for each temperature point in a predefined gradient (e.g., 40°C to 70°C). Heat the tubes in a thermocycler for a set time (e.g., 3 minutes), followed by a cooling step.

  • Cell Lysis: Lyse the cells using an appropriate method (e.g., freeze-thaw cycles).

  • Clarification: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Sample Analysis: Collect the supernatant containing the soluble protein fraction and quantify the amount of soluble DYRK1A using Western Blot or another suitable method.

  • Data Analysis: Plot the percentage of soluble DYRK1A against the temperature to generate melt curves for both the vehicle- and inhibitor-treated samples. A shift in the melt curve in the presence of the inhibitor indicates target engagement.[15][16][17][18][19]

Western Blot Analysis of Tau Phosphorylation

This protocol is used to assess the effect of DYRK1A inhibitors on the phosphorylation of its substrate, Tau, in cell or tissue lysates.

Materials:

  • Cell or tissue lysates

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Tau and anti-total-Tau)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate proteins from the lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phosphorylated Tau overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe for total Tau and a loading control (e.g., β-actin or GAPDH) to normalize the data.[20][21][22][23]

Morris Water Maze Test for Spatial Learning and Memory

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodent models of neurological disorders.

Materials:

  • Circular water tank

  • Hidden platform

  • Non-toxic opaque substance to make the water cloudy

  • Video tracking software

  • Animal model (e.g., transgenic mice for Alzheimer's disease)

Procedure:

  • Acquisition Phase:

    • Place the mouse in the water tank at a random starting position.

    • Allow the mouse to swim and find the hidden platform.

    • Record the time it takes for the mouse to find the platform (escape latency) and the path taken.

    • If the mouse does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.

    • Repeat this training for several days.

  • Probe Trial:

    • After the acquisition phase, remove the platform from the tank.

    • Place the mouse in the tank and allow it to swim for a set time.

    • Record the time spent in the quadrant where the platform was previously located.

  • Data Analysis: Analyze the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial to assess spatial learning and memory.[24][25][26][27][28]

References

Replicating published findings on Leucettine L41-induced autophagy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published findings on Leucettine L41-induced autophagy. It offers a comparative analysis with alternative autophagy inducers, detailed experimental protocols, and a visual representation of the underlying signaling pathways to facilitate the replication and extension of these findings.

This compound, a potent inhibitor of DYRK (dual-specificity tyrosine-phosphorylation-regulated kinase) and CLK (cdc2-like kinase) families, has been identified as a novel inducer of autophagy.[1][2] This guide synthesizes the key experimental data and methodologies from published research to enable a thorough understanding and replication of its effects.

Comparative Analysis of Autophagy Induction

This compound has been shown to induce autophagy in a dose-dependent manner in various cell lines, including human osteosarcoma (U-2 OS) and mouse hippocampal (HT22) cells.[1][2] The primary method for quantifying this induction is through the counting of microtubule-associated protein 1A/1B-light chain 3 (LC3) puncta, which are indicative of autophagosome formation.

The table below summarizes the quantitative data on LC3 foci formation in U-2 OS cells treated with this compound compared to a vehicle control (DMSO) and a well-established autophagy inducer, rapamycin (B549165).

TreatmentConcentrationAverage LC3 Foci per Cell (± SEM)Reference
DMSO (Control)-4.1 ± 0.5[1]
This compound10 µM11 ± 1[1]
This compound20 µM~16[2]
Rapamycin (Positive Control)0.5 µM10 ± 0.3[1]
Wortmannin (B1684655) + this compound10 µM + 20 µM5.3 ± 0.6[1][2]
3-Methyladenine + this compound5 mM + 20 µM3.2 ± 0.6[3]

Signaling Pathway of this compound-Induced Autophagy

Published findings indicate that this compound induces autophagy through the canonical mTOR-dependent pathway.[1][2] The mechanism involves the inhibition of Cdc-like Kinase 1 (CLK1), and potentially PIKfyve kinase, which leads to the activation of the ULK1 complex and subsequent autophagosome formation.[1][2][4] The process is sensitive to inhibitors of PI3K, such as wortmannin and 3-methyladenine.[2][5]

G cluster_inhibition Inhibitory Input cluster_pathway Signaling Cascade L41 This compound CLK1 CLK1 L41->CLK1 inhibits PIKfyve PIKfyve L41->PIKfyve inhibits mTORC1 mTORC1 CLK1->mTORC1 regulates PIKfyve->mTORC1 regulates ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibits Autophagy Autophagy ULK1_complex->Autophagy induces

This compound signaling pathway in autophagy induction.

Experimental Protocols

To facilitate the replication of these findings, detailed experimental protocols for key assays are provided below.

Immunofluorescence for LC3 Foci Detection

This protocol is used to visualize and quantify the formation of autophagosomes.

  • Cell Culture and Treatment: Plate U-2 OS cells on glass coverslips and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound, DMSO (vehicle control), or rapamycin (positive control) for 24 hours.

  • Fixation and Permeabilization: Wash the cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation: Block non-specific binding with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes. Incubate the cells with a primary antibody against LC3 (e.g., rabbit anti-LC3) overnight at 4°C.

  • Secondary Antibody and Staining: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.

  • Imaging and Quantification: Mount the coverslips on microscope slides. Acquire images using a fluorescence microscope. Count the number of LC3 puncta per cell in at least 150 cells per condition across three independent experiments.

Immunoblotting for LC3 Conversion

This method assesses the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II), which is another hallmark of autophagy induction.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody against LC3 overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The ratio of LC3-II to LC3-I or a loading control (e.g., α-Tubulin) can be quantified.

Experimental Workflow

The following diagram illustrates the general workflow for investigating this compound-induced autophagy.

G cluster_setup Experimental Setup cluster_assays Autophagy Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., U-2 OS) Treatment Treatment (L41, Controls) Cell_Culture->Treatment Immunofluorescence Immunofluorescence (LC3 Foci) Treatment->Immunofluorescence Immunoblotting Immunoblotting (LC3-I/II Conversion) Treatment->Immunoblotting Imaging Microscopy & Imaging Immunofluorescence->Imaging Quantification Quantification of LC3 Foci/Bands Immunoblotting->Quantification Imaging->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

General experimental workflow for assessing autophagy.

Alternative Autophagy Inducers

Several other compounds can be used as alternatives or for comparative studies alongside this compound.

  • Rapamycin: An inhibitor of mTORC1, it is a widely used and well-characterized inducer of autophagy.

  • TG003: Another CLK inhibitor that has been shown to induce autophagy, providing a point of comparison for the role of CLK inhibition in the process.[2][6]

  • Other Leucettines: Leucettine derivatives with varying specificities for DYRKs and CLKs, such as L33 and L38, have been used to demonstrate that the inhibition of CLKs is more critical for autophagy induction.[7]

By following the outlined protocols and considering the comparative data, researchers can effectively replicate and build upon the existing knowledge of this compound-induced autophagy.

References

In Vivo Neuroprotective Efficacy of Leucettine L41: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo neuroprotective effects of Leucettine L41, a preferential inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Its performance is assessed against other known DYRK1A inhibitors, Harmine and SM07883, based on available preclinical data. This document is intended to serve as a resource for researchers and professionals in the field of neurodegenerative disease therapeutics.

Executive Summary

This compound has demonstrated significant neuroprotective effects in a mouse model of Alzheimer's disease-like toxicity induced by amyloid-beta (Aβ) peptides.[1] In vivo studies have shown its ability to prevent memory impairments, reduce oxidative stress, and mitigate key pathological signaling cascades. While direct comparative in vivo studies with other DYRK1A inhibitors in the same neurodegenerative model are limited, this guide compiles available data to offer an objective assessment of this compound's potential.

Comparative Performance Data

The following tables summarize the in vivo neuroprotective performance of this compound, Harmine, and SM07883 based on published preclinical studies. It is important to note that the experimental models and methodologies differ across studies, which should be taken into consideration when comparing the compounds.

Table 1: Comparison of In Vivo Neuroprotective Effects on Cognitive Function

CompoundAnimal ModelDosing RegimenKey Cognitive OutcomesReference
This compound Aβ25-35 peptide-injected mice4 µg (i.c.v., single dose)Prevented deficits in Y-maze, passive avoidance, and Morris water maze tests.[1]
Harmine No direct data in AD models-Data not available for a direct comparison in a neuroprotection context.-
SM07883 JNPL3 (P301L tau) transgenic miceNot specified for cognitive testsPrimarily assessed for effects on tau pathology and motor deficits.

Note: Quantitative data for direct comparison is not available in the cited literature.

Table 2: Comparison of In Vivo Effects on Neuropathological Markers

CompoundAnimal ModelKey Neuropathological OutcomesReference
This compound Aβ25-35 peptide-injected mice- Reduced oxidative stress (lipid peroxidation, ROS accumulation)- Abolished pro-apoptotic marker expression- Decreased Tau phosphorylation via AKT/GSK-3β pathway modulation- Restored synaptic marker levels[1]
Harmine -Data not available for a direct comparison in a neuroprotection context.-
SM07883 JNPL3 (P301L tau) transgenic mice- Reduced tau hyperphosphorylation and aggregation.

Note: Quantitative data for direct comparison is not available in the cited literature.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited for this compound are provided below.

Intracerebroventricular (i.c.v.) Injection of Aβ25-35 and this compound
  • Animal Model: Swiss male mice.

  • Procedure: A single intracerebroventricular co-injection of oligomeric Aβ25-35 peptide and this compound (at doses of 0.4, 1.2, or 4 µg) is performed.[1] Control groups receive either vehicle or Aβ25-35 alone. Behavioral and biochemical analyses are conducted 7 days post-injection.[1]

Behavioral Testing
  • Y-Maze Test: This test is used to assess spatial working memory. The percentage of spontaneous alternation is measured during an 8-minute session. A higher percentage of alternation indicates better spatial working memory.

  • Passive Avoidance Test: This test evaluates fear-motivated learning and memory. The latency to enter a dark compartment where an aversive stimulus (foot shock) was previously delivered is measured. A longer latency suggests better memory retention.

  • Morris Water Maze: This test assesses spatial learning and memory. The escape latency to find a hidden platform in a pool of water is recorded over several days of training. A shorter escape latency indicates improved spatial learning.

Biochemical Analysis
  • Western Blot and ELISA: Following behavioral testing, the hippocampus is dissected and analyzed by Western blot and ELISA to quantify levels of markers for oxidative stress, apoptosis, Tau phosphorylation (and related kinases like AKT and GSK-3β), and synaptic integrity.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway targeted by this compound and the general experimental workflow for its in vivo validation.

G cluster_0 Aβ Oligomers cluster_1 Cellular Stress & Signaling cluster_2 Neuroprotective Agent cluster_3 Pathological Outcomes Abeta Aβ Oligomers ROS ↑ Oxidative Stress (ROS) Abeta->ROS Apoptosis ↑ Apoptosis Abeta->Apoptosis DYRK1A DYRK1A Abeta->DYRK1A activates GSK3b GSK-3β DYRK1A->GSK3b activates AKT AKT AKT->GSK3b inhibits Tau Tau GSK3b->Tau phosphorylates Synaptic_dysfunction Synaptic Dysfunction GSK3b->Synaptic_dysfunction pTau ↓ pTau Memory_impairment Memory Impairment pTau->Memory_impairment L41 This compound L41->DYRK1A inhibits L41->AKT activates Neuroprotection Neuroprotection L41->Neuroprotection Synaptic_dysfunction->Memory_impairment

Caption: this compound's neuroprotective signaling pathway.

G cluster_0 Animal Model Preparation cluster_1 Behavioral Assessment (Day 7) cluster_2 Biochemical Analysis start Swiss Male Mice injection i.c.v. Co-injection: Aβ25-35 + this compound start->injection y_maze Y-Maze injection->y_maze 7 days passive_avoidance Passive Avoidance y_maze->passive_avoidance water_maze Morris Water Maze passive_avoidance->water_maze dissection Hippocampal Dissection water_maze->dissection analysis Western Blot & ELISA dissection->analysis

Caption: In vivo validation workflow for this compound.

Conclusion

This compound demonstrates promising neuroprotective properties in an in vivo model of Alzheimer's disease-like pathology by targeting the DYRK1A kinase. The available data highlights its potential to ameliorate cognitive deficits and counteract key molecular drivers of neurodegeneration. However, for a comprehensive evaluation of its therapeutic potential relative to other DYRK1A inhibitors like Harmine and SM07883, further head-to-head in vivo studies employing standardized models and quantitative endpoints are warranted. Such studies will be crucial in determining the most promising candidates for clinical development in the treatment of neurodegenerative diseases.

References

Safety Operating Guide

Proper Disposal of Leucettine L41: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This document provides essential guidance on the proper disposal procedures for Leucettine L41, a potent inhibitor of dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs). While specific institutional and local regulations must always be followed, this guide outlines the key considerations and steps for the responsible management of this compound waste.

It is imperative to consult the official Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) department for specific disposal instructions. The information provided here is intended as a general guide and should not supersede official protocols.

Key Disposal Considerations for this compound

Proper disposal of this compound, as with any laboratory chemical, is dependent on its physical state (solid or in solution), the nature of the solvent, and the level of contamination of labware. The following table summarizes the primary disposal pathways.

Waste StreamDisposal ConsiderationRecommended Action
Unused or Expired this compound (Solid) Treat as hazardous chemical waste.Collect in a clearly labeled, sealed, and compatible waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the approximate quantity. Arrange for pickup by your institution's hazardous waste management service.
This compound in Solution (e.g., DMSO, Ethanol) The solvent is a primary determinant of the disposal route. Most organic solvents are considered hazardous waste.Collect in a designated, compatible container for flammable liquid waste. The container must be clearly labeled with all chemical constituents and their approximate percentages. Do not mix with incompatible waste streams.
Aqueous Solutions Containing this compound Disposal of aqueous waste depends on the concentration of this compound and any other dissolved substances.Neutralize if acidic or basic, then collect in a designated aqueous waste container. Consult your institution's guidelines for permissible concentrations for drain disposal; however, it is generally recommended to treat all solutions containing active pharmaceutical ingredients as chemical waste.
Contaminated Labware (e.g., pipette tips, vials, gloves) All materials that have come into direct contact with this compound should be considered contaminated.Dispose of as solid hazardous waste. Collect in a designated, lined container that is clearly marked as "Hazardous Waste" and specifies the chemical contaminant.
Empty this compound Containers To be considered non-hazardous, containers must be thoroughly rinsed.Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. After rinsing, deface the original label and dispose of the container according to your institution's recycling or solid waste procedures.

General Chemical Waste Disposal Workflow

The following diagram illustrates a general workflow for the proper segregation and disposal of chemical waste in a laboratory setting. This process is designed to ensure safety and regulatory compliance.

General Chemical Waste Disposal Workflow A Identify Waste Stream (Solid, Liquid, Contaminated Labware) B Determine Chemical Composition (e.g., this compound, Solvents) A->B Characterize C Consult Safety Data Sheet (SDS) & Institutional Protocols B->C Research D Select Appropriate Waste Container (Compatible, Labeled) C->D Inform E Segregate Waste (Avoid Mixing Incompatibles) D->E Implement F Store Waste Securely (Designated Satellite Accumulation Area) E->F Practice G Arrange for Professional Disposal (Contact EHS or Waste Management) F->G Schedule

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.